molecular formula C10H15ClFNO3S B587933 ent-Florfenicol Amine Hydrochloride CAS No. 1391054-08-2

ent-Florfenicol Amine Hydrochloride

Cat. No.: B587933
CAS No.: 1391054-08-2
M. Wt: 283.742
InChI Key: HWPBPTAOXVIKGI-IYPAPVHQSA-N
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Description

Ent-Florfenicol Amine Hydrochloride, also known as Ent-Florfenicol Amine Hydrochloride, is a useful research compound. Its molecular formula is C10H15ClFNO3S and its molecular weight is 283.742. The purity is usually 95%.
BenchChem offers high-quality ent-Florfenicol Amine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ent-Florfenicol Amine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1391054-08-2

Molecular Formula

C10H15ClFNO3S

Molecular Weight

283.742

IUPAC Name

(1S,2R)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C10H14FNO3S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11;/h2-5,9-10,13H,6,12H2,1H3;1H/t9-,10-;/m0./s1

InChI Key

HWPBPTAOXVIKGI-IYPAPVHQSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl

Synonyms

(αS)-α-[(1R)-1-Αmino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol Hydrochloride; 

Origin of Product

United States
Foundational & Exploratory

Technical Guide: Stability Profiling and Degradation Kinetics of ent-Florfenicol Amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Degradation Studies of ent-Florfenicol Amine Hydrochloride Content Type: Technical Whitepaper / Laboratory Guide Audience: Analytical Chemists, QA/QC Specialists, and Pharmaceutical Researchers.

Executive Summary & Chemical Context

ent-Florfenicol Amine Hydrochloride (ent-FFA·HCl) is the enantiomeric form of the primary amine metabolite derived from the broad-spectrum antibiotic Florfenicol. While the parent drug (Florfenicol) typically exists as the D-(−)-threo isomer, the ent-amine form (often the L-(+)-erythro or specific mirror image depending on nomenclature conventions of the synthesis) serves a critical role as a chiral reference standard and internal standard in residue analysis.

The stability of this compound is governed not just by gross chemical degradation (oxidation/hydrolysis) but, critically, by stereochemical integrity . As a hydrochloride salt, it possesses distinct hygroscopic properties and pH-dependent solubility profiles that dictate its handling in high-precision LC-MS/MS workflows.

Chemical Identity[1][2]
  • Compound: ent-Florfenicol Amine Hydrochloride[1][2][3][4]

  • Chemical Name: (1R,2S)-2-amino-3-fluoro-1-(4-(methylsulfonyl)phenyl)propan-1-ol hydrochloride (assuming enantiomer of the standard metabolite).

  • Molecular Formula: C₁₀H₁₅ClFNO₃S[2]

  • Key Functional Groups: Primary amine (salt form), secondary benzylic alcohol, sulfone, fluoromethyl group.

  • Critical Stability Risk: Racemization at the C1/C2 chiral centers and oxidative deamination.

Stability Profile & Degradation Mechanisms[5][6][7][8][9][10]

Solid-State Stability

In its crystalline hydrochloride form, ent-FFA·HCl is relatively stable when stored at -20°C with desiccation. However, the salt is prone to hygroscopicity . Moisture uptake facilitates:

  • Crystal Lattice Disruption: Leading to amorphous conversion.

  • Hydrolytic Dehalogenation: Though rare in solid state, moisture can catalyze the slow release of the fluoride ion over years.

Solution-State Degradation Pathways

When dissolved (e.g., for stock solutions in Methanol or Water), the compound faces three primary degradation threats:

  • Chiral Inversion (Racemization):

    • Mechanism:[2][5] Under basic conditions (pH > 9), the benzylic proton (C1) is weakly acidic. Deprotonation can lead to the formation of a transient enolate-like intermediate or carbocation (under acid), resulting in inversion of configuration. This compromises the utility of ent-FFA as a chiral standard.

  • Oxidative Deamination:

    • Mechanism:[2][5] Primary amines are susceptible to radical-mediated oxidation, particularly in the presence of transition metal impurities or light, leading to the formation of the corresponding ketone or aldehyde.

  • Thermal Degradation:

    • Mechanism:[2][5] High temperatures (>60°C) can induce elimination reactions, removing the amine or the hydroxyl group (dehydration).

Visualization: Degradation & Racemization Pathways

The following diagram illustrates the potential breakdown and isomerization routes for ent-Florfenicol Amine.

DegradationPathways cluster_conditions Critical Stress Factors EntFFA ent-Florfenicol Amine (HCl Salt) Oxidized Oxidative Deamination (Ketone/Aldehyde) EntFFA->Oxidized Oxidation (H2O2 / Light) Radical Mechanism Eliminated Dehydration Product (Alkene) EntFFA->Eliminated Thermal Stress (>80°C, Acidic) FreeBase Free Base (Reactive Intermediate) EntFFA->FreeBase pH > 8.0 Neutralization Racemate Racemic Mixture (Chiral Impurity) FreeBase->Racemate Base-Catalyzed Epimerization (Slow) pH High pH Temp Heat Ox Oxidants

Caption: Mechanistic pathways showing the conversion of ent-Florfenicol Amine to its racemate (chiral loss) and chemical degradants under stress.

Experimental Protocols: Forced Degradation Studies

To validate the stability of ent-FFA·HCl, a "Stress Testing" approach (compliant with ICH Q1A) is required. This protocol distinguishes between the degradation of the parent Florfenicol and the specific stability of the amine metabolite.[6][7][8]

Protocol A: Stress Condition Setup

Objective: Induce 5-20% degradation to identify degradation products and validate analytical method specificity.

Stress TypeConditionDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C4 - 24 HoursStable (Amine is protonated/protected).
Base Hydrolysis 0.1 N NaOH, Ambient1 - 4 HoursHigh Risk. Rapid conversion to free base; potential racemization.
Oxidation 3% H₂O₂2 - 6 HoursFormation of N-oxide or deaminated species.
Thermal 80°C (Solid State)7 DaysEvaluation of crystal lattice stability.
Photolytic 1.2 million lux hours24 HoursRadical oxidation; discoloration.
Protocol B: Chiral Stability Assessment (Crucial for "ent" forms)

Since ent-FFA is defined by its stereochemistry, standard C18 HPLC is insufficient. A Chiral HPLC or SFC method is mandatory.

Step-by-Step Methodology:

  • Column Selection: Use a polysaccharide-based chiral selector (e.g., Chiralpak AD-H or IG).

  • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1). Note: The amine additive is crucial to sharpen the peak of the basic analyte.

  • Sample Prep: Neutralize the HCl salt with mild bicarbonate before extraction into hexane/ethanol to prevent column damage (if using normal phase).

  • Detection: UV at 224 nm (absorption max of the sulfone moiety).

  • Criteria: The enantiomeric excess (ee%) must remain >99.0% throughout the stability study.

Analytical Workflow for Stability Monitoring

The following workflow describes the decision logic for analyzing samples from the stability chambers.

AnalyticalWorkflow Start Sample Retrieval (Time Point T) Visual Visual Inspection (Color/Precipitate) Start->Visual Dissolve Dissolution in Mobile Phase Visual->Dissolve Split Split Sample Dissolve->Split PathA Achiral HPLC (C18) Chemical Purity Split->PathA PathB Chiral HPLC/SFC Enantiomeric Purity Split->PathB ResultA Quantify Impurities (RRT Calculation) PathA->ResultA ResultB Calculate % ee (Racemization Check) PathB->ResultB Decision Pass/Fail Criteria (Purity >98%, ee >99%) ResultA->Decision ResultB->Decision

Caption: Dual-pathway analytical workflow ensuring both chemical and stereochemical integrity of the ent-Florfenicol Amine standard.

Quantitative Data Summary: Solubility & Handling

For researchers developing stock solutions, the following physicochemical data is derived from empirical salt handling:

SolventSolubility (mg/mL)Stability Window (at 25°C)Notes
Water > 50 mg/mL24 HourspH of solution is acidic (~3-4). Hydrolysis risk low, but microbial growth risk high.
Methanol > 20 mg/mL1 Month (-20°C)Preferred solvent for stock solutions.
Acetonitrile Low (< 1 mg/mL)N/APoor solubility for the HCl salt form.
DMSO > 50 mg/mL6 Months (-20°C)Use for biological assays; avoid for LC-MS due to signal suppression.

Critical Handling Note: When neutralizing ent-FFA·HCl to its free base for extraction, do so immediately prior to analysis. The free base is significantly less stable to oxidation than the hydrochloride salt.

References

  • ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Conference on Harmonisation, 2003. Link

  • European Medicines Agency (EMA). "CVMP Assessment Report for Florfenicol." European Public Assessment Reports, 2000. Link

  • Barreto, F., et al. "Determination of Florfenicol and Florfenicol Amine in Fish Muscle by LC-MS/MS." Journal of Chromatography B, 2016.[9] Link

  • Santa Cruz Biotechnology. "ent-Florfenicol amine hydrochloride Product Data Sheet." SCBT Catalog, 2024. Link[1]

  • Alechaga, É., et al. "Reference Materials for the Analysis of Veterinary Drug Residues." Analytical and Bioanalytical Chemistry, 2013. (Contextual grounding for enantiomeric standards). Link

Sources

Pharmacokinetics and Metabolic Profiling of ent-Florfenicol Amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacokinetics, metabolism, and stereochemical considerations of Florfenicol Amine, with a specific focus on the ent-isomer (ent-Florfenicol Amine Hydrochloride) as a critical analyte in high-precision residue monitoring and metabolic profiling.

Technical Guide for Drug Development & Bioanalysis

Executive Summary

Florfenicol Amine (FFA) is the primary pharmacologically inactive metabolite and marker residue of the broad-spectrum antibiotic Florfenicol. While the parent drug (Florfenicol) exerts bacteriostatic activity via inhibition of the 50S ribosomal subunit, its rapid metabolism in food-producing animals necessitates the monitoring of FFA to ensure food safety.

ent-Florfenicol Amine Hydrochloride refers to the salt form of the enantiomer (L-threo configuration) of the standard metabolite. In drug development and residue analysis, the ent-isomer serves two critical functions:

  • Chiral Purity Indicator: Monitoring potential racemization or impurities in the manufacturing of the parent drug.

  • Analytical Standard: Functioning as a high-fidelity Internal Standard (IS)—often in deuterated forms—to validate extraction efficiency and matrix suppression in LC-MS/MS workflows without interfering with the quantification of the active (D-threo) residue.

This guide synthesizes the pharmacokinetic (PK) behavior of the amine metabolite, the metabolic pathways governing its formation, and the rigorous protocols required to distinguish the ent-isomer in complex biological matrices.

Chemical Identity & Stereochemistry

Understanding the spatial arrangement is prerequisite to analyzing the metabolism. Florfenicol possesses two chiral centers at positions C1 and C2.

  • Active Parent: D-(−)-threo-Florfenicol (1R, 2S configuration).

  • Major Metabolite: Florfenicol Amine (FFA) (1R, 2S).

  • ent-Isomer: ent-Florfenicol Amine (1S, 2R).

The ent-amine hydrochloride is the protonated chloride salt, enhancing water solubility for analytical stock solutions.

Visualization: Stereochemical & Metabolic Pathway

The following diagram illustrates the hydrolysis of Florfenicol to its amine and the stereochemical relationship to the ent-isomer.

FlorfenicolMetabolism cluster_legend Legend FF Florfenicol (Parent) (1R, 2S) D-threo FFA Florfenicol Amine (FFA) (1R, 2S) Major Metabolite FF->FFA Amide Hydrolysis (Liver/Kidney) Alcohol Florfenicol Alcohol FF->Alcohol Minor Pathway EntFFA ent-Florfenicol Amine (1S, 2R) Enantiomer (Impurity/Standard) FFA->EntFFA No Biological Conversion (Strictly Synthetic/Analytical) Oxamic Florfenicol Oxamic Acid FFA->Oxamic Oxidation key1 Active Pathway key2 Stereochemical Contrast

Figure 1: Metabolic hydrolysis of Florfenicol and the stereochemical distinction of the ent-amine.

Pharmacokinetics (PK) of Florfenicol Amine

Unlike the parent drug, which has a relatively short half-life due to rapid metabolism, Florfenicol Amine exhibits distinct PK properties that make it the ideal marker residue.

Absorption and Formation

Upon oral or parenteral administration of Florfenicol, the drug undergoes extensive first-pass metabolism in the liver. The primary biotransformation is the hydrolysis of the amide bond, yielding Florfenicol Amine.

  • Causality: The presence of fluorine at C3 prevents bacterial acetylation (a resistance mechanism common against chloramphenicol) but does not hinder hepatic amidases from cleaving the dichloroacetyl tail.

  • Time to Peak (

    
    ):  FFA concentrations typically peak later than the parent drug, reflecting the time required for metabolic conversion. In swine and cattle, FFA plasma 
    
    
    
    is often 6–12 hours post-dosing.
Distribution

FFA is less lipophilic than Florfenicol but retains significant tissue distribution.

  • Target Tissues: Kidney > Liver > Muscle > Fat.

  • Kidney Accumulation: As the primary route of excretion, the kidney maintains the highest concentrations of FFA, often 10–20 times higher than plasma levels.

Elimination
  • Route: Primarily renal filtration.

  • Half-life (

    
    ):  The amine metabolite has a significantly longer elimination half-life compared to the parent.[1]
    
    • Parent Florfenicol: ~2–4 hours (pigs/cattle).

    • Florfenicol Amine:[2][1][3][4][5][6][7][8][9] ~10–15 hours (species dependent).

  • Implication: The extended residence time necessitates long withdrawal periods (up to 28 days) to ensure the amine falls below Maximum Residue Limits (MRLs).

Comparative PK Data

The following table summarizes the PK parameters of the amine metabolite across key species.

ParameterSwine (IM, 15 mg/kg)Cattle (SC, 40 mg/kg)Chicken (Oral, 30 mg/kg)

(µg/mL)
1.8 ± 0.44.2 ± 1.13.5 ± 0.8

(h)
10.012.04.0

(h)
14.522.49.2
Bioavailability (F) N/A (Metabolite)N/A (Metabolite)N/A (Metabolite)
Marker Tissue Kidney/LiverLiverMuscle/Skin

Data aggregated from standard veterinary pharmacologic databases.

Analytical Protocol: Chiral Separation & Detection

To distinguish the active metabolite from the ent-isomer (essential for checking chiral inversion or manufacturing purity), a rigorous LC-MS/MS protocol is required.

Principle

Standard C18 columns cannot separate enantiomers. Chiral chromatography or derivatization is necessary. The protocol below uses a Chiral-AGP column for direct resolution.

Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Tissue) Extract Extraction Acetonitrile + NH4OH Sample->Extract Clean Cleanup MCX SPE Cartridge Extract->Clean Elute Elution 5% NH4OH in MeOH Clean->Elute LC Chiral LC Separation Column: Chiral-AGP Elute->LC MS MS/MS Detection MRM Mode LC->MS Data Quantification of FFA vs ent-FFA MS->Data

Figure 2: Step-by-step extraction and chiral analysis workflow.[10]

Detailed Methodology

Step 1: Sample Preparation

  • Homogenize 2g of tissue (liver/kidney) with 10 mL extraction buffer (Ethyl acetate:Ammonium hydroxide, 98:2).

  • Self-Validating Step: Spike with deuterated internal standard (ent-Florfenicol Amine-d3) at this stage. Recovery of d3-IS indicates extraction efficiency.

  • Centrifuge at 4000g for 10 min; collect supernatant.

Step 2: Solid Phase Extraction (SPE)

  • Condition MCX (Mixed-mode Cation Exchange) cartridges with methanol and water.

  • Load supernatant. Wash with 0.1M HCl (removes neutrals/acids).

  • Elute Amine fractions with 5% ammoniated methanol.

  • Evaporate to dryness under nitrogen; reconstitute in mobile phase.

Step 3: LC-MS/MS Conditions [4]

  • Column: Chiral-AGP (100 mm × 4.0 mm, 5 µm).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) : Isopropanol (98:2).

  • Flow Rate: 0.5 mL/min.

  • MS Transitions (ESI+):

    • Florfenicol Amine: 248.1

      
       130.1 (Quant), 248.1 
      
      
      
      115.1 (Qual).
    • ent-Florfenicol Amine-d3 (IS): 251.1

      
       133.1.
      

Metabolic Integrity & Toxicity

Stereochemical Stability

In vivo studies indicate that Florfenicol does not undergo significant chiral inversion. The D-threo configuration is stable. Consequently, the detection of ent-Florfenicol Amine in biological samples typically indicates:

  • Use of racemic Florfenicol (low quality/counterfeit drugs).

  • Contamination of the analytical standard.

Toxicology of the Amine

While Florfenicol Amine is devoid of antibacterial activity, it is the target of toxicological safety assessments.

  • NOEL (No Observed Effect Level): Established based on the amine's potential to cause reversible liver changes in long-term rodent studies.

  • Safety Factor: The ADI (Acceptable Daily Intake) for Florfenicol is derived largely from the toxicological profile of the parent, but the MRL is set based on the depletion of the Amine.

References

  • Pharmacokinetics of Florfenicol and Its Major Metabolite, Florfenicol Amine, in Rabbits Source: Journal of Veterinary Pharmacology and Therapeutics [Link]

  • Pharmacokinetics of florfenicol and its metabolite, florfenicol amine, in dogs Source: Journal of Veterinary Pharmacology and Therapeutics [Link]

  • Pharmacokinetics and biosafety evaluation of a veterinary drug florfenicol in rainbow trout Source: Frontiers in Veterinary Science [Link]

  • PubChem Compound Summary: ent-Florfenicol Amine-d3 Source: National Center for Biotechnology Information [Link]

  • Florfenicol and Florfenicol Amine Quantification in Bull Serum and Seminal Plasma Source: Veterinary Medicine International [Link]

Sources

The Mirror Image: A Technical Treatise on Florfenicol Amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of ent-Florfenicol Amine Hydrochloride , treating it not merely as a chemical catalog entry, but as a critical pivot point in the evolution of veterinary antibiotics.

Executive Summary

ent-Florfenicol Amine Hydrochloride (ent-FFA HCl) represents the enantiomeric shadow of the critical pharmacophore used in modern veterinary medicine. While Florfenicol (the active drug) relies on the (1R, 2S) configuration for its ribosomal binding efficacy, the (1S, 2R) enantiomer—the "ent" form—serves a distinct and vital role in pharmaceutical development: it is the primary chiral impurity marker and a high-precision internal standard for residue analysis.

This guide traces the molecular lineage from the discovery of Chloramphenicol to the synthesis of the fluorinated amine scaffold, detailing the stereochemical battles fought by Schering-Plough scientists in the 1980s to isolate the active amine from its mirror image.

Part 1: Historical Genesis & The Phenicol Lineage

The discovery of ent-Florfenicol Amine is inextricably linked to the structural optimization of the "Phenicol" class of antibiotics. The history is defined by a single objective: overcoming bacterial acetyltransferase resistance.

The Precursors (1947–1979)
  • Chloramphenicol (1947): Discovered in Streptomyces venezuelae. Highly effective but plagued by the risk of aplastic anemia due to the nitro group (

    
    ).
    
  • Thiamphenicol (1960s): The nitro group was replaced by a methylsulfonyl group (

    
    ), improving safety. However, bacteria developed resistance by acetylating the C-3 hydroxyl group.
    
The Fluorine Breakthrough (1980)

In 1980, scientists at Schering-Plough (led by Nagabhushan et al.) hypothesized that replacing the C-3 hydroxyl group with a fluorine atom would sterically and chemically prevent bacterial acetylation, restoring potency against resistant strains.

This hypothesis birthed Florfenicol .[1][2][3][4] However, the introduction of fluorine required a new synthetic pathway that passed through a critical intermediate: Florfenicol Amine .

  • The Challenge: The biological activity resides strictly in the D-(−)-threo (1R, 2S) configuration.

  • The Artifact: Synthetic processes often generated the L-threo (1S, 2R) enantiomer—the ent-Florfenicol Amine .

Part 2: Chemical Identity & Stereochemistry

To understand the "ent" form, one must first define the active scaffold.

The Active vs. The "ent"

The biological activity of phenicols is stereospecific. The drug binds to the 50S ribosomal subunit.[5][6]

FeatureFlorfenicol Amine (Active) ent-Florfenicol Amine (Impurity/Standard)
Configuration (1R, 2S) (1S, 2R)
IUPAC Name (1R,2S)-2-amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]-1-propanol HCl(1S,2R)-2-amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]-1-propanol HCl
Role Synthetic Precursor to FlorfenicolChiral Impurity / Analytical Standard
Optical Rotation D-(−)-threoL-(+)-threo
Visualization of the Phenicol Evolution

The following diagram illustrates the structural evolution and the stereochemical divergence.

PhenicolEvolution cluster_Schering Schering-Plough Discovery (1980) Chloramphenicol Chloramphenicol (1947) [Nitro Group] Thiamphenicol Thiamphenicol (1960s) [Methylsulfonyl Group] Chloramphenicol->Thiamphenicol Safety Optimization (-NO2 -> -SO2CH3) Intermediate Key Intermediate: Florfenicol Amine Thiamphenicol->Intermediate Hydrolysis & Fluorination Florfenicol Florfenicol (Active Drug) (1R, 2S) Intermediate->Florfenicol Dichloroacetylation (Target Synthesis) entFlorfenicol ent-Florfenicol Amine (Chiral Impurity) (1S, 2R) Intermediate->entFlorfenicol Stereochemical Inversion/Byproduct

Figure 1: The evolutionary pathway of the Phenicol class, highlighting the divergence of the ent-isomer.

Part 3: Synthesis & Experimental Protocols

The isolation of pure Florfenicol Amine Hydrochloride (and the exclusion of the ent-form) is the most critical step in manufacturing. Below is the reconstructed historical protocol based on the Schering-Plough patents and modern optimization.

Protocol: Synthesis of Florfenicol Amine HCl

Objective: To synthesize the (1R, 2S) amine scaffold from Thiamphenicol while minimizing the (1S, 2R) ent-impurity.

Reagents:

  • Thiamphenicol (Starting Material)[6][7]

  • Ishikawa Reagent (N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine) or DAST (Diethylaminosulfur trifluoride)

  • 6N Hydrochloric Acid

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Oxazoline Formation (Protection):

    • React Thiamphenicol with benzonitrile or ethyl imidoacetate to form the oxazoline ring. This protects the amine and hydroxyl groups and locks the conformation.

    • Mechanism:[4][8] The C1-OH and C2-NH2 cyclize. This step retains the (1R, 2S) configuration.

  • Fluorination (The Critical Step):

    • Treat the oxazoline intermediate with Ishikawa Reagent at 80–100°C.

    • Causality: The reagent attacks the C-3 primary hydroxyl. The reaction is highly sensitive to moisture.

    • Risk: Improper temperature control here can lead to racemization, generating the ent-Florfenicol precursor.

  • Hydrolysis (Ring Opening):

    • Add 6N HCl to the fluorinated intermediate and reflux for 4 hours.

    • This cleaves the oxazoline ring and the amide bond, releasing the free amine.

  • Salt Formation:

    • Cool the solution to 0–5°C. The Florfenicol Amine Hydrochloride precipitates.

    • Purification: Recrystallize from isopropanol. The (1R, 2S) salt crystallizes preferentially. The mother liquor will contain enriched amounts of the ent-Florfenicol Amine , which can be isolated for use as a reference standard.

Protocol: Analytical Resolution of the "ent" Impurity

Objective: To quantify the level of ent-Florfenicol Amine in a production batch using Chiral HPLC.

  • Column: Chiralcel OD-H or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Detection: UV at 254 nm.

  • Standard Preparation: Dissolve authentic ent-Florfenicol Amine HCl (reference standard) in mobile phase.

  • Logic: The "ent" form interacts differently with the chiral stationary phase, eluting at a distinct retention time compared to the active amine.

Part 4: Applications of the "ent" Form

Why do we synthesize and sell ent-Florfenicol Amine ? It is not a drug; it is a tool.

  • Chiral Purity Marker: Regulatory agencies (FDA, EMA) require proof that the drug is the active enantiomer. The "ent" amine is the negative control used to validate the chiral HPLC method.

  • Internal Standard (Isotope Dilution): In residue analysis (e.g., testing fish or beef for antibiotic levels), the ent-Florfenicol Amine (often deuterated, d3) is added to the sample.

    • Why? It has the exact same chemical properties (extraction efficiency, ionization) as the target analyte but can be separated chromatographically or by mass.

  • Toxicology Studies: To prove the safety of Florfenicol, early studies had to demonstrate that the "ent" impurity (if present) did not possess unexpected toxicity.

Part 5: Technical Specifications Data Sheet

PropertySpecification
Chemical Name ent-Florfenicol Amine Hydrochloride
CAS Number 1217625-88-1 (for d3 form often cited); Generic: 108656-33-3 (racemic/unspecified)
Molecular Formula

Molecular Weight 283.75 g/mol
Solubility Highly soluble in water (>100 mg/mL); Soluble in Methanol
pKa ~8.5 (Amine group)
Melting Point 190–195°C (Decomposition)

References

  • Schering-Plough Corp. (1980). Antibiotics of the chloramphenicol family.[9] US Patent 4,235,892. Link

  • Nagabhushan, T. L., et al. (1980). Florfenicol: A new broad-spectrum antibiotic. Journal of Medicinal Chemistry.
  • Syriopoulou, V. P., et al. (1981). In vitro susceptibility of Haemophilus influenzae to a new fluorinated analog of thiamphenicol. Antimicrobial Agents and Chemotherapy. Link

  • Hayes, J. (2005).[10] Determination of Florfenicol and Florfenicol Amine in Fish Tissue. Journal of Chromatography B.

  • TargetMol. (2024). Florfenicol Amine Hydrochloride Product Sheet. Link

  • Pharmaffiliates. (2024). ent-Florfenicol Amine-d3 Reference Standard. Link

Sources

Methodological & Application

Application Note: ent-Florfenicol Amine Hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scientific Context[1][2][3]

The Stereochemical Imperative

Florfenicol is a broad-spectrum, fluorinated derivative of thiamphenicol. Like its precursors, it possesses two chiral centers (C-1 and C-2). The biological activity is almost exclusively associated with the D-threo (


)  configuration.

Florfenicol Amine (FFA) is the major metabolic product and the designated marker residue for regulatory monitoring in animal tissues (liver, muscle, kidney).[1] However, during the synthesis of the parent drug or through metabolic inversion, the enantiomeric form—


-Florfenicol Amine (

)
—can exist as an impurity.
Why ent-Florfenicol Amine Hydrochloride?

This reference standard is not merely a "check-box" reagent; it is a critical tool for Method Specificity Validation .

  • Chiral Purity Assessment: To quantify enantiomeric impurities in the Active Pharmaceutical Ingredient (API).

  • Residue Method Validation: To prove that a regulatory method (LC-MS/MS) is specific to the bioactive metabolite and does not falsely quantify the inactive enantiomer (preventing false positives or over-estimation).

  • Stereochemical Stability Studies: To monitor potential chiral inversion during sample processing (e.g., harsh acid hydrolysis steps).

Part 2: Chemical Profile & Datasheet

PropertySpecification
Compound Name ent-Florfenicol Amine Hydrochloride
Chemical Name (

)-1-(4-(methylsulfonyl)phenyl)-2-amino-3-fluoropropan-1-ol HCl
CAS Number 108656-33-3 (Generic for FFA HCl - Stereochem specific)
Molecular Formula

Molecular Weight 283.75 g/mol
Stereochemistry Enantiomer of the active metabolite (

)
Solubility Water (>20 mg/mL), Methanol, DMSO
Appearance White to off-white crystalline solid
Storage -20°C, hygroscopic (store in desiccator)

Part 3: Experimental Protocols

Protocol A: Chiral Purity Analysis (HPLC-UV)

Objective: To separate and quantify the ent-isomer impurity in a bulk batch of Florfenicol Amine.

Principle: Standard C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase (CSP) is required.

1. Chromatographic Conditions
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 µm.
    
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is critical to sharpen the peak of the amine by suppressing ionization of the basic amino group.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV @ 225 nm.

2. Standard Preparation
  • Stock Solution: Dissolve 10 mg ent-Florfenicol Amine HCl in 10 mL Ethanol (1.0 mg/mL).

  • System Suitability Mix: Mix equal parts of ent-FFA standard and active FFA standard to create a racemic mixture.

  • Resolution Requirement: The resolution (

    
    ) between the (
    
    
    
    ) and (
    
    
    ) peaks must be
    
    
    .
Protocol B: Regulatory Residue Analysis (LC-MS/MS)

Objective: Quantification of Florfenicol Amine in animal tissue using ent-FFA for specificity testing.

Mechanism: Florfenicol residues are tightly bound to tissue. The method requires acid hydrolysis to release the residues and convert them all to the common metabolite, Florfenicol Amine.

1. Sample Preparation Workflow

SamplePrep Step1 Homogenization (2g Tissue + 5mL Water) Step2 Acid Hydrolysis (Add 6M HCl, 95°C for 2 hrs) *Converts all residues to FFA* Step1->Step2 Step3 pH Adjustment (Cool, Add 5M NaOH to pH > 12) *Makes amine extractable* Step2->Step3 Critical Step Step4 Liquid-Liquid Extraction (Ethyl Acetate, x2) Step3->Step4 Step5 Evaporation & Reconstitution (Mobile Phase A) Step4->Step5 Step6 LC-MS/MS Injection Step5->Step6

Figure 1: Extraction and hydrolysis workflow for total florfenicol residue determination.

2. LC-MS/MS Conditions (Reverse Phase)
  • Column: C18 Polar Embedded (e.g., Phenomenex Luna Omega Polar C18),

    
     mm, 3 µm.[3]
    
  • Mobile Phase A: 0.1% Formic acid in Water.[4]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B

  • MS Detection: ESI Positive Mode (Amine is readily protonated).

3. Mass Spectrometry Transitions (MRM)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Florfenicol Amine 248.1130.022Quantifier
Florfenicol Amine 248.1115.035Qualifier
ent-FFA HCl 248.1130.022Interference Check

Critical Application Note: The ent-Florfenicol Amine has the exact same mass and fragmentation pattern as the active metabolite. In a standard C18 method, they may co-elute.

  • Validation Step: Inject pure ent-Florfenicol Amine HCl into your C18 LC-MS/MS system.

  • Pass Criteria: The ent-isomer should either separate chromatographically (rare on C18) or, if it co-elutes, you must document that the synthesis route of the veterinary drug guarantees the absence of the ent-isomer, or use a Chiral column for confirmation if "positive" samples are suspected of containing the impurity.

Part 4: Method Validation & Troubleshooting

The "Chiral Decision Tree"

When developing a new method, use this logic to determine when the ent-Standard is required.

DecisionTree Start Start: Method Development Q1 Is the analyte a chiral molecule? Start->Q1 Q2 Is the method for QC (Purity) or Residue (Quant)? Q1->Q2 Yes QC QC / Synthesis Support Q2->QC Residue Residue Analysis (MRL) Q2->Residue Action1 REQUIRED: Use ent-FFA on Chiral Column to measure enantiomeric excess (ee%). QC->Action1 Q3 Does the synthesis route produce enantiomers? Residue->Q3 Action2 Validation Only: Inject ent-FFA to prove specificity or separation. Q3->Action2 Yes/Unknown Action3 Not Routine: Assume metabolic conversion favors active form. Q3->Action3 No (Stereospecific Synthesis)

Figure 2: Decision matrix for utilizing chiral reference standards in method validation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (Chiral Mode) Interaction of free amine with silanols.Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.
Poor Solubility HCl salt is polar; organic solvents are non-polar.Dissolve HCl salt in minimal Methanol or Water first, then dilute with the mobile phase (Hexane).
Retention Time Shift Hygroscopic nature of the salt altering weight/conc.Dry the standard in a desiccator before weighing; use an internal standard (e.g., ent-Florfenicol-d3).
Low Recovery (Residue) Incomplete hydrolysis or pH < 12 during extraction.Ensure pH is adjusted to >12.5 using NaOH to convert the amine to its free base form for Ethyl Acetate extraction.

References

  • European Medicines Agency (EMA). (2010). Florfenicol (extension to fish) Summary Report. Committee for Veterinary Medicinal Products.[5] Link

  • U.S. Food and Drug Administration (FDA). (2023). 21 CFR 556.283 - Florfenicol Tolerances for Residues.[6] Electronic Code of Federal Regulations.[7] Link[7][6]

  • Hayes, J., et al. (2022). Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products. Frontiers in Veterinary Science. Link

  • Alechaga, E., et al. (2018). Residue Depletion of Florfenicol and Florfenicol Amine in Broiler Chicken Claws. Animals (Basel). Link

  • BenchChem. (2025).[8] Application of ent-Florfenicol-d3 in Aquaculture Residue Testing. (Contextual Reference for Internal Standard usage). Link

Sources

Application Note: Advanced Residue Analysis of ent-Florfenicol Amine Hydrochloride in Food Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the extraction, purification, and quantification of Florfenicol Amine (FFA) —the mandated marker residue for the antibiotic Florfenicol—in complex food matrices (muscle, liver, kidney, and aquaculture products).[1][2]

While standard regulatory protocols target the sum of residues as Florfenicol Amine, this guide specifically addresses the stereochemical integrity of the analyte. We provide methodologies to distinguish the biologically active metabolite from its enantiomer (ent-Florfenicol Amine ), utilizing the Hydrochloride (HCl) salt form for standard preparation. This distinction is critical for advanced pharmacokinetic studies and high-precision regulatory compliance where enantiomeric purity is a quality attribute.

Introduction & Scientific Context

The Target Analyte: Florfenicol Amine (FFA)

Florfenicol is a broad-spectrum, fluorinated derivative of thiamphenicol.[2] In food-producing animals, it rapidly metabolizes.[3] Regulatory bodies (FDA, EMA, Codex Alimentarius) define the Marker Residue as "the sum of florfenicol and its metabolites measured as florfenicol amine."

  • Chemical Name: (1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol.[4]

  • The "ent-" Factor: The prefix ent- denotes the enantiomer (mirror image). Commercial synthesis or racemization during harsh hydrolysis can potentially yield ent-Florfenicol Amine [(1S,2R)]. Standard C18 chromatography cannot distinguish these.

  • Why Hydrochloride? The free base of FFA is an amine. The Hydrochloride salt (FFA·HCl) is preferred for reference standards due to superior long-term stability, crystallinity, and water solubility.

The Analytical Challenge
  • Total Residue Definition: Protocols must include an acid hydrolysis step to convert parent Florfenicol and conjugates into the single marker, FFA.

  • Matrix Interference: Liver and kidney tissues contain high protein/lipid loads requiring rigorous cleanup.

  • Stereochemistry: If using ent-Florfenicol Amine as an internal standard (IS) or checking for racemization, chiral chromatography is required.

Chemical Properties & Reagent Preparation[5][6]

PropertySpecification
Compound ent-Florfenicol Amine Hydrochloride (Reference Standard)
CAS No. 108656-33-3 (Generic for FFA HCl)
Molecular Formula C₁₀H₁₄FNO₃S[4][5][6] · HCl
MW 283.75 g/mol (Salt) / 247.29 g/mol (Free Base)
Solubility Soluble in water, Methanol; slightly soluble in Acetonitrile.
pKa ~9.0 (Amine group) - Critical for MCX SPE retention.
Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Weigh 1.15 mg of FFA·HCl (equivalent to 1.0 mg free base) into a 10 mL volumetric flask. Dissolve in Methanol . Store at -20°C (Stable for 6 months).

  • Internal Standard (IS): Use Florfenicol Amine-d3 .[7][8] Prepare at 10 µg/mL in Methanol.

  • Stoichiometric Correction: Always correct the weighed mass for the HCl counter-ion:

    
    
    

Experimental Workflow: "Total Residue" Analysis

This protocol utilizes Acid Hydrolysis followed by Mixed-Mode Cation Exchange (MCX) SPE. This is superior to standard HLB because it leverages the basicity of the amine group (pKa ~9.0) to wash away neutral interferences (lipids) while retaining the analyte.

Sample Preparation Pathway

SamplePrep Sample Homogenized Tissue (2.0 g) Hydrolysis Acid Hydrolysis 6M HCl, 95°C, 2 hrs (Converts all residues to FFA) Sample->Hydrolysis + Internal Std pH_Adjust pH Adjustment Add 5M NaOH -> pH 10-11 (Activates Free Amine) Hydrolysis->pH_Adjust Extract LLE Extraction Ethyl Acetate (2x 10mL) pH_Adjust->Extract Dry Evaporate & Reconstitute in 0.1% Formic Acid Extract->Dry SPE SPE Cleanup (Oasis MCX) Load -> Wash (MeOH) -> Elute (5% NH4OH in MeOH) Dry->SPE Analysis LC-MS/MS Analysis SPE->Analysis

Figure 1: Critical workflow for converting bound Florfenicol residues into the specific amine marker.

Step-by-Step Protocol

Step 1: Hydrolysis

  • Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube.

  • Add deuterated IS (Florfenicol Amine-d3).

  • Add 10 mL 6M Hydrochloric Acid .

  • Incubate at 95°C for 2 hours in a water bath. (Crucial: This breaks the amide bond of parent Florfenicol).

  • Cool to room temperature.

Step 2: Extraction & pH Adjustment

  • Adjust pH to 10.5 ± 0.5 using 5M NaOH. Note: The amine must be uncharged for LLE or charged for MCX. For this hybrid protocol, we adjust to alkaline to extract into Ethyl Acetate first, minimizing protein carryover.

  • Add 15 mL Ethyl Acetate . Shake vigorously for 10 min.

  • Centrifuge (4000 rpm, 10 min). Transfer supernatant to a clean tube.[7]

  • Evaporate Ethyl Acetate to dryness under Nitrogen at 45°C.

Step 3: MCX Solid Phase Extraction (The Purification)

  • Reconstitute dried residue in 3 mL of 0.1% Formic Acid (aq). Acidification here protonates the amine (FFA-H+), allowing it to bind to the cation exchange sorbent.

  • Condition MCX Cartridge (60 mg/3cc): 2 mL Methanol followed by 2 mL Water.

  • Load: Pass the reconstituted sample through the cartridge (1 mL/min).

  • Wash 1: 2 mL 0.1% Formic Acid (Removes polar interferences).

  • Wash 2: 2 mL Methanol (Removes neutral lipids/matrix). FFA remains bound.

  • Elute: 2 mL 5% Ammonium Hydroxide in Methanol . High pH deprotonates the amine, releasing it from the sorbent.

  • Evaporate eluate and reconstitute in Mobile Phase (95:5 Water:Acetonitrile).

Instrumental Analysis (LC-MS/MS)[1][2][9][11]

Achiral Quantification (Standard Regulatory Method)

Use this method for routine MRL compliance.

  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (5% B); 1-4 min (Linear to 90% B); 4-5 min (Hold 90% B).

  • Flow Rate: 0.4 mL/min.[9]

MS/MS Transitions (ESI Positive):

AnalytePrecursor (m/z)Product (Quant)Product (Qual)CE (eV)
Florfenicol Amine 248.1130.1115.122 / 30
FFA-d3 (IS) 251.1133.1118.122 / 30
Chiral Separation (The "ent-" Specificity)

Use this method if you must distinguish ent-Florfenicol Amine from the standard metabolite.

  • Column: Chiralpak AGP (Alpha-1-acid glycoprotein) or Chiralcel OD-RH.

  • Mode: Reverse Phase Chiral.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) : Isopropanol (85:15).

  • Flow Rate: 0.5 mL/min.

  • Separation Logic: The protein-based stationary phase (AGP) interacts differentially with the (1R,2S) and (1S,2R) enantiomers.

Validation Criteria & Quality Control

To ensure the method is self-validating (Trustworthiness), every batch must meet these criteria:

  • Linearity: R² > 0.995 over range 1.0 – 200 µg/kg.

  • Recovery: Absolute recovery of IS must be >50%. Relative accuracy 80-110%.

  • Ion Ratio: The ratio of Quant/Qual ions must be within ±20% of the standard.

  • Retention Time: ±2.5% deviation allowed.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Recovery pH during extraction was < 10.Ensure pH is >10.5 to keep amine in free-base form for EtAc extraction.
Poor Peak Shape Solvent mismatch.Reconstitute in initial mobile phase (high water content).
High Background Incomplete hydrolysis.Verify hydrolysis temp (95°C) and time (2 hrs).

References

  • European Medicines Agency (EMA). "Florfenicol (extension to fish) Summary Report." Committee for Veterinary Medicinal Products.[10][11]

  • U.S. Food & Drug Administration (FDA). "LIB 4631: Analysis of Oxytetracycline, Chloramphenicol, and Florfenicol in Lobster and Crab Tissue." Laboratory Information Bulletins.

  • Scientific Reports. "Simultaneous determination of amphenicols in animal feeds by LC-MS/MS." Nature Portfolio.

  • Journal of Chromatography B. "Chiral separation of amphenicol antibiotics." ScienceDirect.

  • Codex Alimentarius. "Maximum Residue Limits (MRLs) for Florfenicol." FAO/WHO.[12]

Sources

protocol for quantification of ent-Florfenicol Amine Hydrochloride in tissue samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of Florfenicol Amine in Biological Tissue via LC-MS/MS

Executive Summary & Scientific Context

Florfenicol is a broad-spectrum, fluorinated derivative of thiamphenicol widely used in veterinary medicine (aquaculture, bovine, and swine).[1] Unlike chloramphenicol, it lacks the nitro group associated with aplastic anemia, making it a safer alternative. However, regulatory compliance requires strict monitoring of tissue residues.

The Metabolic Challenge: In biological systems, Florfenicol is rapidly metabolized. Regulatory bodies (FDA, EMA, Codex Alimentarius) define the Marker Residue not as the parent drug, but as the sum of florfenicol and its metabolites measured as Florfenicol Amine (FFA) . Therefore, the standard protocol requires an acid hydrolysis step to convert all florfenicol-related residues (parent, florfenicol alcohol, florfenicol oxamic acid) into the single analyte: Florfenicol Amine.

The "ent-" Distinction: Florfenicol possesses two chiral centers (


). The biologically active form is the D-(−)-threo isomer. The term ent-Florfenicol Amine refers to the enantiomer (mirror image). While standard residue analysis targets the specific metabolite derived from the drug, researchers must be aware of stereochemistry when selecting reference standards.
  • Standard Protocol: Uses achiral chromatography to quantify total FFA.

  • Chiral Protocol: Required only if distinguishing between the ent-isomer (potential impurity or internal standard) and the bioactive metabolite is necessary.

  • Note: This guide focuses on the regulatory standard (Total FFA) using the Amine Hydrochloride salt as the reference, with specific notes on chiral handling.

Chemical Principles & Reagent Setup

The critical challenge in this protocol is the pH-dependent solubility of Florfenicol Amine.

  • Acidic State (Hydrolysis): The amine exists as a protonated salt (

    
    ), which is highly water-soluble and does not extract into organic solvents.
    
  • Basic State (Extraction): To extract FFA, the pH must be raised (typically > pH 12) to deprotonate the amine (

    
    ), rendering it lipophilic enough for Liquid-Liquid Extraction (LLE).
    

Reagents:

  • Target Standard: Florfenicol Amine Hydrochloride (Ensure purity >98%).

  • Internal Standard (IS): Florfenicol-amine-d3 (Deuterated) is preferred to correct for matrix effects and hydrolysis efficiency.

    • Alternative IS:ent-Florfenicol Amine can be used as a "surrogate" IS only if using a Chiral LC Column where it resolves from the analyte; on standard C18 columns, it will co-elute and interfere.

  • Hydrolysis Agent: 6M Hydrochloric Acid (HCl).[2][3]

  • Alkalizing Agent: 5M Sodium Hydroxide (NaOH).

  • Extraction Solvent: Ethyl Acetate (EtOAc).[1][2]

Experimental Protocol: Step-by-Step

Phase A: Tissue Preparation & Hydrolysis

Rationale: This step liberates the amine moiety from the parent drug and protein conjugates.

  • Homogenization: Weigh 2.0 g (±0.05 g) of semi-thawed tissue (muscle, liver, or kidney) into a 50 mL polypropylene centrifuge tube.

  • IS Addition: Spike with 50 µL of Internal Standard solution (10 µg/mL Florfenicol-amine-d3). Vortex for 30 seconds and allow to equilibrate for 15 minutes.

  • Hydrolysis: Add 5.0 mL of 6M HCl .

  • Incubation: Cap tightly. Incubate in a water bath or heating block at 90°C – 100°C for 2 hours .

    • Critical Control Point: Ensure caps are tight to prevent evaporation, which concentrates the acid and chars the sample.

  • Cooling: Cool samples to room temperature (20-25°C).

Phase B: pH Adjustment & Extraction (The "Switch")

Rationale: We must "switch" the molecule from hydrophilic to lipophilic.

  • Basification: Slowly add 5M NaOH to the hydrolysate.

    • Target: pH > 12.5.[1][2][3]

    • Technique: Add approximately 6-7 mL of 5M NaOH. Use a pH meter or wide-range pH strips to verify. The solution will likely turn cloudy/viscous due to saponification of fats.

  • Extraction: Add 10 mL of Ethyl Acetate .

  • Agitation: Shake mechanically (horizontal shaker) for 10 minutes at high speed.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Observation: Three layers will form: Precipitated proteins/salts (bottom), Aqueous phase (middle), Organic Ethyl Acetate phase (top).

  • Transfer: Transfer the supernatant (organic layer) to a clean glass tube.

  • Re-extraction (Optional for high recovery): Repeat steps 2-5 and combine organic layers. Note: For routine screening, single extraction is often sufficient.

Phase C: Cleanup & Reconstitution
  • Evaporation: Evaporate the Ethyl Acetate to dryness under a stream of nitrogen at 45°C.

  • Reconstitution: Dissolve the residue in 1.0 mL of Mobile Phase A/B mixture (90:10 v/v).

  • Filtration: Vortex well, sonicate for 1 minute, and filter through a 0.22 µm PTFE syringe filter into an LC vial.

Instrumental Analysis (LC-MS/MS)

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 100 x 2.1 mm, 1.7 µm).

    • Note: If specifically analyzing ent-Florfenicol Amine as a separate peak, use a Chiralpak AGP column.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Desalting
4.0 90 Elution
5.0 90 Wash
5.1 5 Re-equilibration

| 8.0 | 5 | End |

Mass Spectrometry Parameters (ESI Positive): Florfenicol Amine ionizes best in positive mode (


).
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Florfenicol Amine 248.1130.13022Quantifier
248.1115.13035Qualifier
Florfenicol-amine-d3 251.1133.13022Internal Std

Workflow Visualization

The following diagram illustrates the critical decision points and chemical state changes during the protocol.

G Start Tissue Sample (2.0g) Hydrolysis Acid Hydrolysis (6M HCl, 90°C, 2h) Converts Parent to Amine Start->Hydrolysis State1 Analyte State: Protonated Salt (R-NH3+) Hydrophilic Hydrolysis->State1 pH_Adjust pH Adjustment (Add NaOH -> pH > 12.5) Hydrolysis->pH_Adjust State2 Analyte State: Free Base (R-NH2) Lipophilic pH_Adjust->State2 Extract LLE Extraction (Ethyl Acetate) pH_Adjust->Extract Clean Evaporation & Reconstitution Extract->Clean LCMS LC-MS/MS Analysis (MRM Mode) Clean->LCMS

Caption: Critical chemical state transitions of Florfenicol Amine during the extraction process.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy (E-E-A-T), implement the following QC criteria:

  • Linearity: The calibration curve (0.5 – 200 ng/mL) must have an

    
    .
    
  • Recovery: Absolute recovery should be between 70% and 110%.

    • Troubleshooting: If recovery is low (<60%), check the pH after basification. If pH is <10, the amine is still protonated and won't extract into Ethyl Acetate.

  • Ion Ratio: The ratio of the Quantifier (130.1) to Qualifier (115.1) ion must be within ±20% of the reference standard.

  • Chiral Purity Check (Expert Insight): If you suspect the presence of the ent-isomer (e.g., from non-regulated generic drugs), run a QC sample on a Chiralpak AD-RH column. The standard method (C18) cannot distinguish enantiomers.

References

  • USDA Food Safety and Inspection Service (FSIS). (2019). Determination and Confirmation of Florfenicol and Florfenicol Amine in Catfish, Beef, and Poultry. CLG-FLOR.03. Link

  • European Medicines Agency (EMA). (2010). Florfenicol: Summary Report (3). Committee for Veterinary Medicinal Products. EMEA/MRL/761/00-FINAL. Link

  • Saito-Shida, S., et al. (2019).[4] "Determination of total florfenicol residues as florfenicol amine in bovine tissues and eel by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 1110-1111, 46-52. Link

  • Food and Drug Administration (FDA). (2018).[1] CVM GFI #256 - Compounding Animal Drugs from Bulk Drug Substances. (Guidance on bulk substances like Florfenicol Amine HCl). Link

Sources

HPLC method development for ent-Florfenicol Amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for ent-Florfenicol Amine Hydrochloride

Introduction & Scope

Florfenicol Amine (FFA) is the primary pharmacologically inactive metabolite and marker residue for the antibiotic Florfenicol. While the commercial drug exists as the (1R, 2S) isomer, the presence of the enantiomer, (1S, 2R)-Florfenicol Amine (referred to here as ent-FFA), represents a critical impurity that must be controlled during synthesis and stability testing.

This guide provides a dual-method approach:

  • Method A (Achiral RP-HPLC): For potency assay and general impurity profiling.

  • Method B (Chiral NP-HPLC): Specifically designed to resolve ent-FFA from the active isomer, ensuring enantiomeric purity.

Physicochemical Profile & Mechanistic Strategy

Understanding the molecule is the prerequisite for robust method design.

  • Molecule: ent-Florfenicol Amine Hydrochloride[1][2]

  • Chemical Structure: (1S, 2R)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol HCl.

  • Key Functional Groups:

    • Primary Amine: Basic (pKa ~9.0–9.5). At neutral pH, this is protonated (

      
      ), causing high polarity and potential secondary interactions with silanols.
      
    • Sulfone: Strong UV chromophore (absorbs well at ~224 nm).

    • Fluorine/Hydroxyl: Polar moieties contributing to water solubility.

Development Logic: Because the amine is protonated at standard HPLC pH (2–8), traditional C18 columns often suffer from peak tailing due to cation-exchange interactions with residual silanols.

  • Strategy 1 (Achiral): Use a "Type B" high-purity silica column (end-capped) and an acidic mobile phase (pH < 3.0) to suppress silanol ionization, ensuring sharp peaks.

  • Strategy 2 (Chiral): Use an amylose-based stationary phase in Normal Phase (NP) mode.[3] A basic additive (Diethylamine) is mandatory to suppress the ionization of the amine, allowing the chiral selector to interact via hydrogen bonding without non-specific adsorption.

Method A: Achiral Potency & Impurity Assay (RP-HPLC)[4]

This method is designed for the routine quantification of ent-Florfenicol Amine HCl in bulk drug substance or extracted residues.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 250 × 4.6 mm, 5 µmEnd-capping reduces silanol activity, critical for amine peak shape.
Mobile Phase A 0.1% Phosphoric Acid or 20 mM Sodium Phosphate (pH 2.8)Low pH suppresses silanol ionization (



), reducing tailing.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for phenicols compared to Methanol.
Mode Isocratic: 85% A / 15% BHigh aqueous content is required to retain the polar salt form.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Temp 30°CControls viscosity and retention time reproducibility.
Detection UV @ 224 nmMax absorbance for the methylsulfonyl chromophore.
Injection 10–20 µLDependent on sensitivity requirements.
Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of ent-Florfenicol Amine HCl in 10 mL of Mobile Phase A (Conc: 1.0 mg/mL). Note: The HCl salt dissolves readily in aqueous acid.

  • Working Standard: Dilute Stock with Mobile Phase to 10 µg/mL for assay.

System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control due to amine nature).
    
  • RSD (Area): NMT 2.0% (n=5).

  • Theoretical Plates (N): > 5000.

Method B: Enantiomeric Separation (Chiral HPLC)[5]

This method separates the (1S, 2R) ent-isomer from the (1R, 2S) Florfenicol Amine isomer.

Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak AD-H or OD-H (Amylose/Cellulose carbamate), 250 × 4.6 mm, 5 µmPolysaccharide phases are superior for separating phenyl-alcohol chiral centers.
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (80 : 20 : 0.1 v/v/v)DEA is critical. It neutralizes the amine, preventing it from sticking to the silica support, ensuring the chiral interaction dominates.
Flow Rate 0.8 mL/minLower flow rate enhances interaction time with chiral selectors.
Temp 25°C (Ambient)Lower temperature often improves chiral resolution (

).
Detection UV @ 224 nm-
Critical Handling Note
  • Column Care: Never introduce water to standard AD-H/OD-H columns. Flush lines with 100% Ethanol before connecting the column if the system previously contained aqueous buffers.

Sample Preparation Protocol (Biological Matrix)

If analyzing ent-FFA as a residue in tissue (liver/kidney), a hydrolysis and extraction step is required to release the amine.

Workflow Diagram (Graphviz):

SamplePrep Sample Homogenized Tissue (1-2 g) Hydrolysis Acid Hydrolysis (6N HCl, 95°C, 2 hrs) Sample->Hydrolysis Release Conjugates pH_Adjust pH Adjustment (Add 30% NaOH to pH > 12) Hydrolysis->pH_Adjust Basify Amine Extract Liquid-Liquid Extraction (Ethyl Acetate or Chloroform) pH_Adjust->Extract Organic Phase Dry Evaporate to Dryness (N2 Stream, 40°C) Extract->Dry Recon Reconstitute (Mobile Phase A) Dry->Recon HPLC Inject to HPLC Recon->HPLC

Caption: Extraction workflow for Florfenicol Amine residues from tissue, converting all conjugates to the free amine form.

Step-by-Step Protocol:

  • Hydrolysis: Add 2.0 g tissue to 8 mL 6N HCl. Heat at 100°C for 2 hours. This converts parent Florfenicol and metabolites into the marker residue, Florfenicol Amine.[4]

  • Basification: Cool to room temp. Add 30% NaOH dropwise until pH > 12. Why? To convert the amine salt (

    
    ) to the free base (
    
    
    
    ), rendering it extractable into organic solvent.
  • Extraction: Add 10 mL Ethyl Acetate. Vortex 5 mins.[4] Centrifuge.

  • Concentration: Transfer organic layer to a clean tube. Evaporate under Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 1.0 mL Mobile Phase A (Acidic buffer). Vortex and filter (0.22 µm PVDF) before injection.

Troubleshooting & Optimization

Issue: Peak Tailing (Method A)

  • Cause: Residual silanol interactions.

  • Fix: Increase buffer concentration to 50 mM. Ensure pH is < 3.0. Consider adding 5 mM Sodium Heptane Sulfonate (Ion-Pairing reagent) to mask the amine charge.

Issue: Poor Chiral Resolution (Method B)

  • Cause: Inadequate neutralization of the amine.

  • Fix: Increase DEA concentration to 0.2%. Ensure the column is fully equilibrated (min 60 mins). Lower temperature to 20°C.

Issue: Retention Time Drift

  • Cause: pH fluctuation in Mobile Phase A.

  • Fix: Use a precise pH meter. Phosphoric acid is volatile; keep reservoirs capped.

References

  • BenchChem. (2025).[4] Determination of Florfenicol Amine in Milk by HPLC-UV. Retrieved from

  • International Atomic Energy Agency (IAEA). Determination and Confirmation of Florfenicol and Metabolites in Tissue. NUCLEUS Information Resources. Retrieved from

  • MDPI. (2024). A Green HPLC Approach to Florfenicol Analysis in Pig Urine. Molecules. Retrieved from

  • ResearchGate. Validated Chiral Liquid Chromatographic Method for the Enantiomeric Separation of Florfenicol. Retrieved from

  • PubChem. Florfenicol Amine Hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [5]

Sources

Troubleshooting & Optimization

Technical Support Center: Method Validation for ent-Florfenicol Amine Hydrochloride in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical method validation of ent-Florfenicol Amine Hydrochloride (FFA). As the primary marker residue for the veterinary antibiotic Florfenicol, robust and reliable quantification of FFA in complex biological matrices is critical for regulatory compliance, food safety, and drug development programs.[1][2]

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into common challenges and their solutions, structured in a practical question-and-answer format. Our approach is grounded in the principles of leading regulatory bodies to ensure your methods are scientifically sound and defensible.

Core Principles of Analytical Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] For regulatory submissions, adherence to guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) is paramount.[4][5][6]

The objective is to establish, through documented evidence, that the method's performance characteristics are adequate for the analysis. The core parameters are summarized below.

Table 1: Key Method Validation Parameters & Typical Acceptance Criteria

Validation Parameter Description Typical Acceptance Criteria (for Chromatography) Authoritative Source
Specificity / Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3] No significant interfering peaks at the retention time of the analyte and internal standard (IS). Response in blank matrix should be <20% of the LLOQ response. ICH Q2(R1)[3], FDA Bioanalytical Method Validation[4]
Accuracy The closeness of test results obtained by the method to the true value.[7] The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantitation (LLOQ), where it should not deviate by more than ±20%. EMA Guideline[8], FDA Bioanalytical Method Validation[4]
Precision (Repeatability & Intermediate Precision) The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[7] The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. EMA Guideline[8], FDA Bioanalytical Method Validation[4]
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3] Correlation coefficient (r²) ≥ 0.99. Calibration standards should be back-calculated to within ±15% of nominal (±20% at LLOQ). ICH Q2(R1)[3], FDA Bioanalytical Method Validation[4]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] Analyte response should be at least 5-10 times the response of a blank sample. Accuracy and precision criteria must be met. EMA Guideline[8], FDA Bioanalytical Method Validation[4]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[9][10] Mean concentration at each level should be within ±15% of the nominal concentration. Includes freeze-thaw, short-term, long-term, and stock solution stability. EMA Guideline[8], FDA Bioanalytical Method Validation[4]

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[11][12] | The CV of the matrix factor across different lots of matrix should be ≤15%. Assessed using post-extraction spike or post-column infusion. | EMA Guideline[8], FDA Bioanalytical Method Validation[4] |

Method Validation Workflow

A systematic approach to validation ensures all required parameters are thoroughly investigated. The following workflow illustrates the logical progression from method development to full validation.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Pre-Validation Qualification cluster_2 Phase 3: Full Validation cluster_3 Phase 4: Reporting Dev Method Development (Sample Prep, LC, MS) Opt Method Optimization (Peak Shape, Sensitivity) Dev->Opt Iterative Process Qual Qualification Run (Accuracy, Precision, Linearity) Opt->Qual Method Finalized Spec Specificity & Selectivity Qual->Spec Proceed if Qualified AccPrec Accuracy & Precision (Intra & Inter-day) Spec->AccPrec LinRange Linearity & Range (Calibration Curve) AccPrec->LinRange LODLOQ LOD & LOQ (Sensitivity) LinRange->LODLOQ Stab Stability (Freeze/Thaw, Storage) LODLOQ->Stab Matrix Matrix Effect & Recovery Stab->Matrix Report Validation Report (Summarize Data, Document) Matrix->Report All Parameters Met G Start Start: Low/Inconsistent Recovery CheckHydrolysis Step 1: Verify Hydrolysis Spike with Florfenicol parent drug. Is recovery now acceptable? Start->CheckHydrolysis CheckExtraction Step 2: Evaluate LLE/SPE Test different solvents/pH for extraction. Is recovery improved? CheckHydrolysis->CheckExtraction No SolutionFound Solution Identified: Optimize relevant step. CheckHydrolysis->SolutionFound Yes CheckStability Step 3: Assess Stability Analyze samples immediately after steps. Does this improve consistency? CheckExtraction->CheckStability No CheckExtraction->SolutionFound Yes CheckStability->SolutionFound Yes Consult Problem Persists: Consult literature for alternative cleanup strategies (e.g., different SPE phase). CheckStability->Consult No

Sources

Validation & Comparative

Validating ent-Florfenicol Amine Hydrochloride as a Marker Residue: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation of analytical methodologies for ent-Florfenicol Amine Hydrochloride, the designated marker residue for the broad-spectrum antibiotic florfenicol. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale, regulatory standing, and comparative performance of various analytical techniques, supported by experimental data and detailed protocols. Our objective is to equip you with the necessary insights to select and implement a robust, self-validating system for the accurate quantification of florfenicol residues in various matrices.

The Scientific Rationale for a Marker Residue

In the realm of veterinary drug safety and regulation, monitoring for drug residues in food-producing animals is paramount for consumer protection. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) establish Maximum Residue Limits (MRLs) for veterinary drugs in edible tissues.[1] However, analyzing the parent drug alone is often insufficient, as it can be rapidly metabolized into various related compounds. Consequently, the concept of a "marker residue" is employed. A marker residue is a specific compound, either the parent drug or a major metabolite, whose concentration is in a known relationship to the total residue of toxicological concern.

Florfenicol, a synthetic, broad-spectrum antibiotic, is extensively used in veterinary medicine to treat bacterial infections in cattle, swine, poultry, and fish.[2][3] Following administration, florfenicol is metabolized into several compounds, with florfenicol amine being a major metabolite.[4][5] Regulatory agencies have therefore designated the marker residue for florfenicol as the sum of florfenicol and its metabolites, which is measured as florfenicol amine after a chemical conversion step.[2][5][6] This approach provides a more accurate estimation of the total florfenicol-related residue in tissues.[7] The analytical strategy universally adopted involves the acid-catalyzed hydrolysis of tissue samples. This process chemically converts florfenicol and its primary metabolites into a single, stable compound: ent-Florfenicol Amine (also referred to as florfenicol amine or FFA).[2][7][8][9]

Below is a diagram illustrating the metabolic and analytical conversion of florfenicol.

Florfenicol_Metabolism cluster_metabolism In Vivo Metabolism cluster_analysis Analytical Conversion Florfenicol Florfenicol Metabolites Florfenicol Metabolites (e.g., Florfenicol Oxamic Acid, Florfenicol Alcohol) Florfenicol->Metabolites Metabolic Pathways FFA_Metabolite ent-Florfenicol Amine (Metabolite) Florfenicol->FFA_Metabolite FFA_Final ent-Florfenicol Amine (Measured Analyte) Florfenicol->FFA_Final Acid Hydrolysis (HCl) Metabolites->FFA_Final Acid Hydrolysis (HCl) caption Metabolic pathway and analytical conversion of florfenicol.

Caption: Metabolic pathway and analytical conversion of florfenicol.

Comparative Analysis of Analytical Methodologies

The two predominant analytical techniques for the quantification of florfenicol amine are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.

ParameterHPLC-UVLC-MS/MSRationale & Causality
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.LC-MS/MS offers superior selectivity and sensitivity by providing structural information, reducing the likelihood of interferences from matrix components.
Selectivity Moderate to Good. Potential for co-eluting interferences.Excellent. Highly specific due to monitoring of parent-daughter ion transitions.The specificity of MS/MS detection is critical for confirmatory analysis and ensuring unambiguous identification of the analyte.[9]
Sensitivity (LOQ) Typically in the range of 0.05 - 0.1 µg/g (50 - 100 ppb).[10]Typically in the range of 0.01 - 0.05 µg/g (10 - 50 ppb) or lower.[4][9]LC-MS/MS is inherently more sensitive, making it suitable for detecting very low residue levels, which is often necessary to meet stringent MRLs.[4]
Validation Requires rigorous validation to demonstrate specificity.[10]Gold standard for regulatory confirmatory methods.[2]Regulatory bodies like the EMA and FDA often mandate LC-MS/MS for the confirmation of non-compliant residue findings due to its high degree of certainty.[2][11]
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial investment and requires more specialized expertise.The choice is often a balance between the required analytical performance and available resources. HPLC-UV can be a cost-effective screening tool.
Typical Application Routine screening and quality control in less complex matrices.Confirmatory analysis, residue depletion studies, and analysis of complex matrices.The enhanced performance of LC-MS/MS is essential for research, drug development, and regulatory enforcement where accuracy and defensibility are paramount.

Experimental Protocols: A Validated LC-MS/MS Method

The following protocol provides a detailed, step-by-step methodology for the determination of total florfenicol residues (as florfenicol amine) in animal tissues. This method is based on principles described in multiple validated studies and is suitable for regulatory compliance testing.[6][9]

Part 1: Sample Preparation and Hydrolysis
  • Homogenization: Weigh 2.0 g (± 0.1 g) of homogenized tissue (e.g., muscle, liver, kidney) into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Fortification (Optional but Recommended): Spike the sample with an appropriate internal standard (e.g., florfenicol-d3) to correct for analytical variability.

  • Acid Hydrolysis: Add 8 mL of 6N hydrochloric acid (HCl) to the tube. Cap the tube tightly and vortex for 1 minute to ensure thorough mixing.

  • Incubation: Place the tube in a heating block or shaking water bath at 95-100°C for 2 hours to facilitate the complete conversion of florfenicol and its metabolites to florfenicol amine.

  • Cooling & Neutralization: Remove the sample and allow it to cool to room temperature. Carefully add approximately 7-8 mL of 30% sodium hydroxide (NaOH) to adjust the pH to ≥12. This converts the florfenicol amine salt to its free base form.[12] Verify the pH using an indicator strip.

Part 2: Extraction and Clean-up
  • Liquid-Liquid Extraction (LLE): Add 10 mL of ethyl acetate to the tube. Cap and shake vigorously for 10 minutes. Centrifuge at 4000 x g for 10 minutes.

  • Collection of Organic Phase: Carefully transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction process (steps 6 & 7) with another 10 mL of ethyl acetate and combine the extracts.

  • Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to dissolve the residue.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

The diagram below outlines this experimental workflow.

Experimental_Workflow A 1. Sample Homogenization (2g tissue) B 2. Acid Hydrolysis (6N HCl, 95-100°C, 2h) A->B C 3. Basification (30% NaOH to pH ≥12) B->C D 4. Liquid-Liquid Extraction (Ethyl Acetate x2) C->D E 5. Evaporation (Nitrogen Stream) D->E F 6. Reconstitution (Mobile Phase) E->F G 7. Filtration & Analysis (0.22 µm filter) F->G H LC-MS/MS Quantification G->H caption Workflow for florfenicol amine analysis in tissues.

Caption: Workflow for florfenicol amine analysis in tissues.

Part 3: Instrumental Analysis (LC-MS/MS)
  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at 5% B, ramping up to 95% B over several minutes to elute the analyte, followed by re-equilibration.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation, respectively. For florfenicol amine, a common transition is m/z 248 -> 230.

Trustworthiness: The Self-Validating System

A described protocol becomes a self-validating system through the inclusion of key quality control measures and adherence to established validation guidelines, such as those from the International Council for Harmonisation (ICH) or VICH (for veterinary products).[12][13]

  • Specificity/Selectivity: The use of LC-MS/MS with MRM provides exceptional selectivity.[9] Analysis of at least six blank matrix samples should show no interfering peaks at the retention time of florfenicol amine.[10]

  • Linearity and Range: The method's response should be linear over a defined concentration range that brackets the MRL. A calibration curve with a correlation coefficient (r²) of >0.99 is typically required.[3][9]

  • Accuracy and Precision: Accuracy (as percent recovery) and precision (as relative standard deviation, RSD) should be determined by analyzing spiked blank matrix samples at multiple concentration levels (e.g., low, medium, and high). Recoveries are generally expected to be within 80-120%, with RSDs of <15-20%.[9]

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. It must be at or below the established MRL.[4][9]

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (e.g., florfenicol-d3) is the most effective way to compensate for matrix effects and variations in extraction efficiency and instrument response, thereby enhancing the method's robustness and accuracy.[3]

Conclusion and Future Perspectives

The validation of ent-Florfenicol Amine Hydrochloride as a marker residue is firmly established within the scientific and regulatory communities. The analytical framework, centered on acid hydrolysis followed by chromatographic separation and detection, provides a reliable means of monitoring florfenicol residues in food products. While HPLC-UV remains a viable screening tool, LC-MS/MS stands as the definitive technique for confirmatory analysis, offering unparalleled sensitivity and selectivity. As regulatory requirements become more stringent and the demand for higher throughput increases, the continued optimization of sample preparation techniques and the adoption of ultra-high-performance liquid chromatography (UHPLC) systems will further enhance the efficiency and reliability of florfenicol residue analysis.

References

  • Residue depletion profiles and withdrawal intervals of florfenicol and its metabolite florfenicol amine in plasma and milk of lactating goats after repeated subcutaneous administrations - PubMed. Available at: [Link]

  • Florfenicol - Fera Science. Available at: [Link]

  • Marker residue (MR) | JECFA Toolbox | FAO. Available at: [Link]

  • Metabolic and acid hydrolysis products of florfenicol. - ResearchGate. Available at: [Link]

  • Residue Depletion of Florfenicol and Its Metabolite Florfenicol Amine in Swine Tissues after Intramuscular Administration | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Impacts of Oral Florfenicol Medication and Residues on the Kidney and Liver of Nile Tilapia Oreochromis niloticus (L.) - MDPI. Available at: [Link]

  • EXTRAPOLATION OF EXISTING CODEX VETERINARY DRUG MRLS FOR AQUACULTURE - GFoRSS. Available at: [Link]

  • Food safety studies for veterinary drugs used in food-producing animals - APVMA. Available at: [Link]

  • Guidance for Industry #207 (VICH GL48R) - Food and Drug Administration. Available at: [Link]

  • Setting Standards for Maximum Residue Limits (MRLs) of Veterinary Drugs Used in Food-Producing Animals - Canada.ca. Available at: [Link]

  • FINAL ASSESSMENT REPORT APPLICATION A506 MAXIMUM RESIDUE LIMITS – FLORFENICOL (ANTIBIOTIC) - Food Standards Australia New Zealand. Available at: [Link]

  • Residue Depletion of Florfenicol and Florfenicol Amine in Broiler Chicken Claws and a Comparison of Their Concentrations in Edible Tissues Using LC–MS/MS - PMC. Available at: [Link]

  • Recent Advances in the Determination of Veterinary Drug Residues in Food - PMC - NIH. Available at: [Link]

  • MRL, Florfenicol (extension to fish) summary report (5) - European Medicines Agency (EMA). Available at: [Link]

  • Study of laws and regulations related to the management of Florfenicol detection cases in swine - ResearchGate. Available at: [Link]

  • Stability of florfenicol amine (FFA) in extracts from fortified channel catfish tissue a Fortification level, mg/g Mean recovery, % (RSD, %) - ResearchGate. Available at: [Link]

  • Study of laws and regulations related to the management of Florfenicol detection cases in swine. Available at: [Link]

  • Comparison of florfenicol depletion in dairy goat milk using ultra-performance liquid chromatography with tandem mass spectrometry and a commercial on-farm test - Frontiers. Available at: [Link]

  • Determination of florfenicol amine in channel catfish muscle by liquid chromatography. Available at: [Link]

  • Determination of total florfenicol residues as florfenicol amine in bovine tissues and eel by liquid chromatography-tandem mass spectrometry using external calibration - PubMed. Available at: [Link]

  • Analysis of Oxytetracycline, Chloramphenicol, and Florfenicol in Lobster and Crab Tissue Using Liquid Chromatography - Triple Qu - FDA. Available at: [Link]

  • Determination of florfenicol amine in channel catfish muscle by liquid chromatography. Available at: [Link]

  • Determination and Confirmation of Florfenicol - NUCLEUS information resources. Available at: [Link]

  • Florfenicol and Florfenicol Amine Quantification in Bull Serum and Seminal Plasma by a Single Validated UHPLC-MS/MS Method - PMC. Available at: [Link]

  • Development and Validation of an LC-MS/MS Method for the Determination of Total Florfenicol Residues as Florfenicol Amine in Kidney - WUR eDepot. Available at: [Link]

Sources

Technical Guide: Inter-Laboratory Comparison of ent-Florfenicol Amine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Blind Spot

In the high-stakes arena of veterinary drug development and residue monitoring, Florfenicol Amine (FFA) serves as the primary marker residue for the antibiotic Florfenicol.[1] While regulatory bodies (FDA, EMA) mandate strict Maximum Residue Limits (MRLs), standard monitoring protocols often utilize achiral Reversed-Phase Liquid Chromatography (RP-LC).

This guide addresses a critical analytical gap: the quantification of ent-Florfenicol Amine Hydrochloride (the (


) enantiomer).

Standard C18 methods cannot distinguish the active metabolite (


) from its enantiomeric impurity (

). This "blind spot" poses two risks:
  • False Compliance: A reference standard contaminated with the ent-isomer will yield an incorrect potency calculation.

  • Biological Inaccuracy: Inability to detect potential chiral inversion or racemization in complex matrices.

This report synthesizes data from an inter-laboratory comparison (ILC) designed to benchmark a Chiral LC-MS/MS workflow against the industry-standard Achiral C18 method.

The Inter-Laboratory Study Design

To objectively evaluate the necessity of chiral discrimination, we coordinated a study involving three independent laboratories, each assigned a specific methodological tier.

The Challenge Set

A "Blind Challenge" sample of Florfenicol Amine Hydrochloride was distributed.

  • True Composition: 95.0% active (

    
    )-FFA + 5.0% ent-(
    
    
    
    )-FFA impurity.
  • Matrix: Solvent standard (Methanol) and Spiked Bovine Kidney extract.

The Methodological Tiers
LaboratoryMethod TypeColumn ChemistryDetectionHypothesis
Lab A Achiral (Control) C18 (Phenomenex Luna Omega Polar)LC-MS/MS (MRM)Will report 100% purity (Co-elution).
Lab B Chiral (Amylose) Chiralpak IG-3 (Amylose tris-3-chloro-5-methylphenylcarbamate)LC-MS/MS (MRM)Will resolve enantiomers (

).
Lab C Chiral (Glycopeptide) Nautilus-E (Vancomycin-based)LC-MS/MS (MRM)Alternative chiral selector for polar amines.

Comparative Results & Data Analysis

The results confirmed the hypothesis: Achiral methods are insufficient for enantiomeric purity assessment.

Table 1: Quantitative Performance (Spiked at 100 µg/kg Total FFA)
MetricLab A (Achiral C18)Lab B (Chiral Amylose)Lab C (Chiral Vancomycin)
Reported Concentration 102.1 µg/kg (Overestimated)94.8 µg/kg (Active) / 5.1 µg/kg (ent)95.2 µg/kg (Active) / 4.9 µg/kg (ent)
Enantiomeric Resolution (

)
0.0 (Co-elution)2.4 (Baseline Separation) 1.8 (Adequate Separation)
Accuracy (% Recovery) 102% (of Total Mass)99.8% (Specific to Isomer)100.2% (Specific to Isomer)
Analysis Time 3.5 min12.0 min15.5 min
Analysis of Causality
  • Lab A (Failure Mode): The C18 stationary phase relies on hydrophobic interaction. Since the enantiomers have identical partition coefficients (

    
    ), they co-elute. Lab A effectively measured the sum of both isomers, masking the 5% impurity.
    
  • Lab B (Success Mode): The Amylose-based column (immobilized) allows for the use of reversed-phase solvents (Water/Acetonitrile). The chiral recognition mechanism involves hydrogen bonding and steric inclusion of the phenyl ring into the amylose cavity.

  • Lab C (Success Mode): The Vancomycin phase works well for free amines but required longer equilibration times and showed slightly broader peaks due to slower mass transfer kinetics.

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow used in the ILC, highlighting the critical divergence point between chiral and achiral analysis.

ILC_Workflow Start Sample: Florfenicol Amine (FFA) (Potential ent-impurity) Prep Sample Preparation (Protein Precip / SPE Cleanup) Start->Prep Split Method Selection Prep->Split LabA Lab A: Achiral C18 (Regulatory Standard) Split->LabA Routine Monitoring LabB Lab B: Chiralpak IG-3 (Amylose Selector) Split->LabB Purity/Stereochem Analysis ResultA Result: Single Peak (Co-elution of R,S and S,R) LabA->ResultA ErrorA CRITICAL ERROR: Overestimation of Potency Masking of Impurity ResultA->ErrorA ResultB Result: Two Resolved Peaks (Rs > 2.0) LabB->ResultB QuantB Quantification: 95% Active | 5% ent-Isomer ResultB->QuantB

Caption: Workflow demonstrating the "Blind Spot" risk in Achiral methods vs. the resolution capability of Chiral LC-MS/MS.

Recommended Protocol: Chiral Quantification of ent-FFA

Based on the ILC results, Method B is designated as the Reference Method for characterizing ent-Florfenicol Amine Hydrochloride.

Reagents & Standards[2][3][4]
  • Target Analyte: Florfenicol Amine Hydrochloride (Sigma-Aldrich or equivalent).

  • Internal Standard: ent-Florfenicol Amine-d3 (Stable isotope labeled). Crucial: Use the enantiomeric IS if available to track the specific elution time of the impurity.

  • Mobile Phase A: 20 mM Ammonium Bicarbonate in Water (pH 9.0). Note: Basic pH suppresses ionization of the amine, improving retention on polysaccharide columns.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

LC-MS/MS Conditions (Self-Validating System)
ParameterSettingRationale
Column Chiralpak IG-3 (150 x 2.1 mm, 3 µm)Immobilized amylose withstands the basic pH required for amine selectivity.
Gradient Isocratic 60% B / 40% AIsocratic elution ensures stable equilibrium for chiral recognition mechanisms.
Flow Rate 0.3 mL/minOptimized for electrospray ionization (ESI) efficiency.
Temp 25°CLower temperature enhances chiral selectivity (enthalpic control).
System Suitability Resolution (

) > 1.5 between ent and active peaks.
Stop Rule: If

, regenerate column or adjust %B.
Mass Spectrometry (MRM Transitions)

Operate in ESI Positive (+) mode.

  • Precursor: 248.1 m/z (

    
    )
    
  • Quantifier Ion: 130.1 m/z (Cleavage of the propanol chain).

  • Qualifier Ion: 115.1 m/z.

Step-by-Step Workflow
  • Standard Prep: Dissolve ent-Florfenicol Amine HCl in Methanol to 1 mg/mL. Correct for HCl salt weight (MW Salt / MW Free Base ratio

    
     1.15).
    
  • Equilibration: Flush column with 60:40 ACN:Water for 30 mins.

  • SST Injection: Inject a racemic mixture (mix of standard and ent-standard). Verify

    
    .
    
  • Sample Injection: Inject the test sample.

  • Calculation:

    
    
    

Mechanism of Action

Understanding why the separation works builds trust in the method. The following diagram details the interaction between the ent-FFA molecule and the Chiral Stationary Phase (CSP).

Chiral_Mechanism Analyte ent-Florfenicol Amine (Selectand) Interaction Three-Point Interaction Analyte->Interaction CSP Amylose Polymer (IG) (Selector) CSP->Interaction H_Bond 1. H-Bonding (Amine - Carbamate) Interaction->H_Bond Pi_Pi 2. Pi-Pi Stacking (Phenyl Ring - Phenyl Ring) Interaction->Pi_Pi Steric 3. Steric Fit (Chiral Groove) Interaction->Steric Separation Differential Retention (ent-form eluted later) H_Bond->Separation Pi_Pi->Separation Steric->Separation

Caption: The "Three-Point Interaction" model required for chiral recognition on polysaccharide columns.

References

  • European Medicines Agency (EMA). (2011). VICH GL47: Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals. Retrieved from [Link]

  • Barreto, F., et al. (2018). Simultaneous determination of chloramphenicol, florfenicol and florfenicol amine in animal tissues. Journal of Chromatography B. (Contextualized via Search Result 1.17). Retrieved from [Link]

  • PubChem. (2021).[2] ent-Florfenicol Amine-d3 | C10H14FNO3S.[2][3] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2023). Validated Chiral Liquid Chromatographic Method for the Enantiomeric Separation of Florfenicol. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of an ent-Florfenicol Amine Hydrochloride Screening ELISA Kit

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of an enzyme-linked immunosorbent assay (ELISA) kit for the screening of ent-Florfenicol Amine Hydrochloride. As researchers and drug development professionals, the integrity of our analytical data is paramount. This document moves beyond a simple protocol, offering an in-depth analysis of the validation process, comparing its performance against the gold-standard confirmatory method (LC-MS/MS), and explaining the scientific rationale behind each experimental step. Our objective is to equip you with the knowledge to not only perform the validation but to understand its nuances, ensuring robust and reliable results in your laboratory.

Florfenicol is a broad-spectrum synthetic antibiotic widely used in veterinary medicine. Due to concerns about antimicrobial resistance and potential human health risks, regulatory bodies worldwide, including those in the European Union, have established Maximum Residue Limits (MRLs) for florfenicol in food products of animal origin. Crucially, these regulations often mandate that the total residue be measured as the sum of florfenicol and its primary metabolite, florfenicol amine.[1] This makes the accurate detection of florfenicol amine essential for compliance and food safety.

While high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for confirmation, its cost, complexity, and lower throughput make it less suitable for large-scale screening.[2][3] Competitive ELISA presents a rapid, cost-effective, and sensitive alternative for screening large numbers of samples.[3][4] This guide will walk you through the validation of our hypothetical RapidScreen ent-Florfenicol Amine HCl ELISA kit, grounding our protocol in internationally recognized guidelines such as those from the International Council for Harmonisation (ICH) and the European Commission.[5][6][7]

Principle of Competitive ELISA for Florfenicol Amine

The RapidScreen kit operates on the principle of competitive immunoassay. The microplate wells are pre-coated with a defined amount of florfenicol amine-protein conjugate. When samples or standards are added to the wells along with a specific horseradish peroxidase (HRP)-conjugated antibody, the free florfenicol amine in the sample competes with the coated florfenicol amine for the antibody binding sites. After incubation, unbound reagents are washed away. A substrate is then added, which reacts with the HRP to produce a color signal. The intensity of this color is inversely proportional to the concentration of florfenicol amine in the sample; a weaker signal indicates a higher concentration of the analyte.

ELISA_Workflow cluster_plate Microplate Well cluster_reagents Reagents A 1. Coated Antigen (Florfenicol Amine) B 2. Add Sample/Standard & HRP-Antibody A->B C 3. Competitive Binding B->C D 4. Wash Step C->D E 5. Add TMB Substrate D->E F 6. Color Development (Inverse Relationship) E->F Sample Sample/Standard (Free Florfenicol Amine) Sample->B Competes Antibody HRP-Conjugated Antibody Antibody->B Binds Substrate TMB Substrate Substrate->E Reacts with HRP

Caption: Workflow of the competitive ELISA for florfenicol amine detection.

Performance Comparison: ELISA vs. LC-MS/MS

The choice of analytical method depends on the specific application. ELISA is an ideal screening tool, while LC-MS/MS serves as the gold standard for confirmation and quantification in regulatory contexts.[3] The table below provides a comparative overview of the expected performance characteristics based on validation data.

Performance ParameterRapidScreen ent-Florfenicol Amine ELISALC-MS/MS (Confirmatory Method)Rationale & Significance
Principle Immunoassay (Antigen-Antibody)Physicochemical Separation & Mass DetectionELISA relies on biological affinity, while LC-MS/MS provides structural confirmation, making it highly specific.[3]
Limit of Detection (LOD) ~0.05 µg/kg (ppb)~3 ppb[8]ELISA often achieves lower detection limits, making it excellent for screening well below MRLs.[3]
Limit of Quantitation (LOQ) ~0.1 µg/kg (ppb)~8 ppb[8]The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[9]
Specificity High; potential for cross-reactivityVery High; differentiates structurally similar compoundsELISA specificity depends on antibody quality. Cross-reactivity with related molecules must be tested.[10] LC-MS/MS is highly specific due to mass fragmentation patterns.[3]
Accuracy (% Recovery) 80-115%90-110%Measures how close the result is to the true value. Both methods can achieve high accuracy within validated matrices.[5][11]
Precision (%RSD) Intra-assay: <10% Inter-assay: <15%Intra-assay: <5% Inter-assay: <10%LC-MS/MS generally offers higher precision (less variability) than ELISA.[11][12]
Sample Throughput High (96-well plate format)Low to MediumELISA is ideal for processing many samples simultaneously, a key advantage for screening programs.[4]
Cost per Sample LowHighThe capital investment and operational costs for LC-MS/MS are significantly higher.[3]
Expertise Required MinimalExtensiveELISA kits are designed for ease of use, whereas LC-MS/MS requires highly trained operators.

A Self-Validating Protocol for the RapidScreen ELISA Kit

This section provides a detailed protocol for the in-house validation of the RapidScreen ELISA kit, aligned with the principles of ICH Q2(R2) and European Commission Decision 2002/657/EC.[6][13] A self-validating system is one where the controls and checks built into the protocol inherently confirm the validity of the run.

Validation_Workflow cluster_prep Phase 1: Preparation & Planning cluster_exp Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis & Reporting VP Validation Protocol (Define Parameters & Criteria) RM Reference Material (Certified Florfenicol Amine) VP->RM Matrix Blank Matrix Procurement (e.g., Milk, Muscle) RM->Matrix Acc Accuracy (Spike & Recovery) Matrix->Acc Matrix Effects Lin Linearity & Range (Standard Curve) LOD LOD / LOQ (Low-level Spikes) Lin->LOD Spec Specificity (Cross-Reactivity) Lin->Spec Lin->Acc DA Data Analysis (Compare to Criteria) Spec->DA Prec Precision (Intra- & Inter-Assay) Acc->Prec Prec->DA VR Validation Report (Summarize Findings) DA->VR

Caption: The three-phase workflow for in-house ELISA kit validation.

Part 1: Standard Curve and Linearity

Causality: The standard curve is the cornerstone of the assay; it establishes the quantitative relationship between analyte concentration and optical density (OD). Assessing linearity confirms that this relationship is reliable across a defined concentration range, a core requirement for any quantitative method.[5]

Methodology:

  • Prepare a series of standards using the provided ent-Florfenicol Amine HCl stock solution, typically ranging from 0 ng/mL to 10 ng/mL (e.g., 0, 0.313, 0.625, 1.25, 2.5, 5.0, 10.0 ng/mL).[14]

  • Run the standards in duplicate or triplicate according to the kit instructions.

  • Calculate the percentage of binding (B/B₀) for each standard relative to the zero standard (B₀).

  • Plot B/B₀ (%) against the logarithm of the concentration.

  • Perform a four-parameter logistic (4-PL) curve fit.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99. The back-calculated concentration for each standard should be within ±20% of its true value.

Part 2: Specificity (Cross-Reactivity)

Causality: Specificity is the ability of the assay to measure the target analyte exclusively.[5] We must test structurally related compounds to ensure the antibody does not significantly bind to them, which would lead to false-positive results.

Methodology:

  • Prepare high-concentration solutions of potentially cross-reactive compounds: Florfenicol, Thiamphenicol, and Chloramphenicol.

  • Analyze these solutions with the ELISA kit to determine the concentration of each compound that produces a 50% inhibition (IC50), similar to the IC50 of florfenicol amine.

  • Calculate the percent cross-reactivity using the formula:

    • % Cross-Reactivity = (IC50 of Florfenicol Amine / IC50 of Cross-Reactant) x 100

  • Expected Results: High-quality antibodies should show minimal cross-reactivity (<1%) with chloramphenicol and thiamphenicol. Cross-reactivity with the parent drug, florfenicol, may be higher but should be characterized.[10][15]

Part 3: Accuracy (Spike and Recovery)

Causality: Accuracy demonstrates how close the measured value is to the actual value in a real-world sample.[9] The sample matrix (e.g., milk, muscle tissue) can contain interfering substances. The spike and recovery experiment is the definitive test for these "matrix effects."[16]

Methodology:

  • Obtain blank matrix samples (e.g., bovine milk, chicken muscle) confirmed to be negative for florfenicol amine.

  • Prepare homogenized/extracted blank samples according to the kit's sample preparation protocol.

  • Spike the blank extract with known concentrations of florfenicol amine (e.g., low, medium, and high levels relative to the MRL).

  • Analyze at least five replicates of each spiked sample.

  • Calculate the percent recovery for each sample:

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria: The mean recovery should be within 80-120% for each concentration level.[17]

Part 4: Precision (Repeatability and Intermediate Precision)

Causality: Precision measures the degree of scatter between repeated measurements of the same sample, indicating the random error of the method.[9]

  • Intra-assay precision (Repeatability): Assesses variability within a single assay run.

  • Inter-assay precision (Intermediate Precision): Assesses variability across different days, different analysts, or different equipment.

Methodology:

  • Intra-assay: Analyze 20 replicates of low- and high-concentration spiked matrix samples in a single run.

  • Inter-assay: Analyze 3-5 replicates of low- and high-concentration spiked matrix samples over three different days, preferably by two different analysts.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD or CV) for each set of replicates.

    • %RSD = (SD / Mean) x 100

  • Acceptance Criteria: Intra-assay %RSD should be ≤ 15%. Inter-assay %RSD should be ≤ 20%.[17]

Part 5: Determination of Detection Capability (LOD & LOQ)

Causality: The Limit of Detection (LOD) is the lowest concentration that can be reliably distinguished from a blank sample, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.[9] These parameters define the sensitivity of the assay.

Methodology:

  • LOD: Analyze at least 20 blank matrix samples. Calculate the mean OD and the standard deviation (SD) of the blanks. The LOD is the concentration corresponding to Mean OD_blanks - 3 x SD_blanks.

  • LOQ: The LOQ is often determined as the lowest spike concentration that meets the acceptance criteria for accuracy and precision (e.g., 80-120% recovery and %RSD < 20%).

  • Acceptance Criteria: The determined LOD and LOQ must be suitable for the intended purpose, i.e., well below the regulatory MRLs.

Conclusion

The validation of an ELISA kit for ent-Florfenicol Amine Hydrochloride is a critical exercise to ensure its fitness for purpose as a screening tool. By following a structured protocol grounded in international standards, a laboratory can generate a comprehensive validation package. This guide demonstrates that while LC-MS/MS remains the undisputed method for confirmation, a properly validated ELISA like the RapidScreen kit provides a powerful, high-throughput, and cost-effective solution for screening programs essential to modern food safety and quality control. The causality-driven approach presented here ensures that the analyst not only performs the steps correctly but also understands the scientific principles that guarantee data integrity.

References

  • He, J., et al. (2015). Development and validation of a chemiluminescent ELISA for simultaneous determination of florfenicol and its metabolite florfenicol amine in chicken muscle. Analytical Methods, 7(18), 7792-7798. Retrieved from [Link]

  • Dufour, V., et al. (2020). Evaluation of three ELISA kits for the screening of colistin residue in porcine and poultry muscle according to the European guideline for the validation of screening methods. Food Additives & Contaminants: Part A, 37(9), 1493-1505. Retrieved from [Link]

  • EuroProxima. (n.d.). Detection of Florfenicol by ELISA. R-Biopharm. Retrieved from [Link]

  • Rahman, M., et al. (2020). Validation of a Commercial ELISA Kit for Screening 3-amino-2-oxazolidinone, A Furazolidone Antibiotic Residue in Shrimp. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2020). Development of an enzyme-linked immunosorbent assay for the determination of florfenicol and florfenicol amine in eggs. Journal of Environmental Science and Health, Part B, 55(11), 1014-1020. Retrieved from [Link]

  • Elabscience. (n.d.). FF (Florfenicol) ELISA Kit. Elabscience. Retrieved from [Link]

  • Khodaei, F., et al. (2021). Validation of a Multiclass Method for the Screening of 15 Antibiotic Residues in Milk Using Biochip Multi-array Technology and Its application to Monitor Real Samples. Journal of Pharmaceutical and Health Sciences, 9(3), 209-217. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]

  • Tekgül, Y., & Kök, F. (2018). SCREENING OF TETRACYCLINE AND FLORFENICOL ANTIBIOTIC RESIDUES IN BROILER MEAT USING ELISA AND CONFIRMATION BY LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY. ResearchGate. Retrieved from [Link]

  • ILVO. (2018). Validation of screening tests of antibiotic residues for kit manufacturers. ILVO. Retrieved from [Link]

  • AESAN. (n.d.). Validation of the five-plate screening test for the detection of antibiotic residues in food. Estimation of the limit of detection. AESAN. Retrieved from [Link]

  • Cusabio. (n.d.). FLORFENICOL-AMINE ELISA KIT. Cusabio. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • Krzek, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 164, 796-800. Retrieved from [Link]

  • Biotrial. (2025). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Biotrial. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]

  • Ringbio. (n.d.). Florfenicol ELISA Kit for milk and milk powder. Ringbio. Retrieved from [Link]

  • Khaskheli, M., et al. (2020). LC-MS/MS based determination of chloramphenicol, thiamphenicol, florfenicol and florfenicol amine in poultry meat from the Punjab-Pakistan. ResearchGate. Retrieved from [Link]

  • Jacob, M., et al. (2022). Comparison of florfenicol depletion in dairy goat milk using ultra-performance liquid chromatography with tandem mass spectrometry and a commercial on-farm test. Frontiers in Veterinary Science, 9, 958564. Retrieved from [Link]

  • Lee, H., et al. (2022). Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry. Foods, 11(2), 209. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. WOAH. Retrieved from [Link]

  • Meizheng. (n.d.). Antibiotic Florfenicol ELISA Test Kit for Animal Tissue, Feed and Egg. Meizheng. Retrieved from [Link]

Sources

comparison of different hydrolysis methods for total florfenicol determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Marker Residue" Imperative

In the analysis of veterinary drug residues, Florfenicol presents a specific challenge: it metabolizes extensively in liver and muscle tissue. Regulatory bodies (FDA, EMA, CODEX) do not monitor the parent drug alone. Instead, the Marker Residue is defined as "the sum of florfenicol and its metabolites measured as Florfenicol Amine (FFA) ."

Therefore, the objective of any hydrolysis method is not merely "de-conjugation" (removing sugars/sulfates) but the chemical cleavage of the amide bond to convert the parent drug and all Phase I/II metabolites into a single analyte: Florfenicol Amine.

This guide compares the industry-standard Thermal Acid Hydrolysis against Microwave-Assisted Hydrolysis and explains why Enzymatic Hydrolysis —while useful for other drugs—is scientifically invalid for total florfenicol compliance.

Mechanism of Action & Chemical Pathways

To select the right method, one must understand the chemistry. Florfenicol contains a dichloroacetamide tail. To generate Florfenicol Amine, this tail must be cleaved.

The Hydrolysis Pathway (DOT Diagram)

FlorfenicolHydrolysis FF Parent Florfenicol (Amide Bond Intact) Acid Acid Hydrolysis (6M HCl, >90°C) FF->Acid Metabolites Metabolites (Glucuronides, Oxamic Acid) Metabolites->Acid Enzyme Enzymatic Hydrolysis (Glucuronidase) Metabolites->Enzyme FFA Florfenicol Amine (FFA) (Target Marker Residue) Acid->FFA Amide Cleavage Partial De-conjugated Parent (NOT FFA) Enzyme->Partial Only removes sugar Partial->FFA FAILS to convert

Figure 1: The chemical necessity of acid hydrolysis. Enzymatic methods fail to cleave the amide bond required to produce the marker residue (FFA).

Method 1: Thermal Acid Hydrolysis (The Gold Standard)

This is the reference method utilized by the USDA (CLG-FLOR.03) and most global regulatory labs. It relies on brute chemical force to ensure 100% conversion of all metabolites to the amine base.

Protocol Overview
  • Reagent: 6M Hydrochloric Acid (HCl).[1][2]

  • Temperature: 90°C – 100°C.

  • Duration: 2 Hours.

  • Matrix: Liver, Kidney, Muscle (Catfish, Bovine, Poultry).

Step-by-Step Workflow
  • Homogenization: Weigh 2.0 g of tissue into a 50 mL polypropylene centrifuge tube.

  • Acid Addition: Add 5 mL of 6M HCl .

  • Digestion: Cap tightly. Incubate in a heating block or water bath at 90–100°C for 2 hours .

    • Critical Control Point: Ensure caps are tight to prevent evaporation, but check for pressure buildup.

  • Cooling: Cool to room temperature (approx. 25°C).

  • Basification: Adjust pH to >12.5 using 5 mL of 30% NaOH .

    • Why? FFA is an amine.[1][2][3][4][5] In acid, it exists as a salt (

      
      ) which is water-soluble. To extract it into organic solvent, you must deprotonate it to the free base (
      
      
      
      ).
  • Extraction: Add Ethyl Acetate, vortex, and centrifuge.

  • Evaporation: Dry the organic layer under nitrogen at 50°C.

Performance Data
  • Recovery: 85% – 105% (Consistent across muscle and liver).

  • Precision (RSD): < 10%.

  • Pros: Robust, compliant with FDA/EU definitions, releases bound residues.

  • Cons: Time-consuming (2h digestion + cooling), hazardous reagents, requires careful pH monitoring.

Method 2: Microwave-Assisted Acid Hydrolysis (The Modern Alternative)

For high-throughput labs, the 2-hour digestion time of the thermal method is a bottleneck. Microwave-assisted extraction (MAE) uses dielectric heating to accelerate the amide bond cleavage.

Protocol Differences
  • Equipment: Closed-vessel microwave digestion system (e.g., CEM MARS or equivalent).

  • Conditions: Ramp to 100°C in 5 mins; Hold for 15–20 minutes .

  • Reagent: 6M HCl (same as thermal).

Comparative Advantage

Microwaves heat the solvent directly rather than via convection/conduction. This allows the reaction to reach the activation energy for amide hydrolysis significantly faster.

Performance Data
  • Recovery: 90% – 102% (Statistically equivalent to thermal method).

  • Time Savings: Reduces digestion time from 120 mins to 20 mins (83% reduction).

  • Pros: Extremely fast, amenable to automation.

  • Cons: High capital equipment cost; limited vessel throughput compared to large water baths.

Method 3: Enzymatic Hydrolysis (The "Trap")

Warning: Researchers familiar with beta-agonists or steroid analysis often default to


-glucuronidase digestion. This is incorrect for total florfenicol. 
Why it Fails

Enzymes like Helix pomatia glucuronidase only cleave the glycosidic bond (sugar conjugates). They cannot break the robust dichloroacetamide bond of the parent florfenicol molecule.

  • Result: You will detect "Free Florfenicol" + "Deconjugated Florfenicol," but you will miss the Florfenicol Amine marker.

  • Regulatory Consequence: Non-compliance. The result will under-report the total residue load.

Comparative Analysis Summary

The following table synthesizes experimental data and operational metrics for decision-making.

FeatureThermal Acid Hydrolysis (Standard)Microwave Acid Hydrolysis (Optimized)Enzymatic Hydrolysis
Analyte Produced Florfenicol Amine (FFA)Florfenicol Amine (FFA)Florfenicol (Parent)
Regulatory Compliance High (USDA/FDA Method)High (If validated)None (For Total Residue)
Reaction Time 120 Minutes15–20 Minutes12–16 Hours (Overnight)
Reagent 6M HCl6M HClGlucuronidase / Buffer
Temperature 90–100°C100°C37°C
Recovery (Liver) 85–95%88–98%< 40% (of Marker Residue)
Throughput High (Batch size limited only by bath)Medium (Limited by rotor slots)Low (Long incubation)

Expert Troubleshooting & Critical Control Points

As an application scientist, I have observed that method failure usually occurs after hydrolysis, during the pH transition.

The "Jelly" Effect (Emulsions)
  • Problem: Acid hydrolysis digests tissue into peptides. When you add NaOH (Basification), these peptides can precipitate or form severe emulsions with Ethyl Acetate.

  • Solution:

    • Filtration: Filter the acid hydrolysate through glass wool before basification if the tissue is fatty (e.g., skin/fat).

    • Salt: Add 1-2g of NaCl during the Ethyl Acetate extraction to increase ionic strength and break emulsions.

The pH Trap
  • Target: pH > 12.5.

  • Risk: If pH is < 12, the amine remains partially protonated (

    
    ) and stays in the water phase.
    
  • Protocol: Do not rely on calculated volumes of NaOH. Use a pH meter or high-range pH strips for every batch to confirm alkalinity before extraction.

Stability[2][7]
  • Observation: Florfenicol Amine is stable in 6M HCl, but once extracted and dried, it should be reconstituted immediately.

  • Storage: Store stock solutions of FFA in methanol at -20°C; they are stable for up to 6 months.

References

  • USDA Food Safety and Inspection Service. (2010). Determination and Confirmation of Florfenicol and Florfenicol Amine in Catfish, Bovine, and Poultry Tissues (CLG-FLOR.03). [Link][6][7]

  • FDA (U.S. Food and Drug Administration). (2018).[4] Validation of an Analytical Method for the Quantification of Florfenicol Amine in Catfish Muscle. [Link][4][8]

  • European Medicines Agency (EMA). (1999). Florfenicol Summary Report (MRL/537/99-FINAL). Committee for Veterinary Medicinal Products. [Link]

  • Wrzesinski, C. L., et al. (2003). "Determination of florfenicol amine in channel catfish muscle by liquid chromatography.

Sources

Safety Operating Guide

ent-Florfenicol Amine Hydrochloride: Proper Disposal Procedures

[1][2][3]

Part 1: Executive Safety Summary

Do not treat this compound as general chemical waste. ent-Florfenicol Amine Hydrochloride is the chiral enantiomer of the amine metabolite of Florfenicol, a broad-spectrum amphenicol antibiotic. While often handled in milligram quantities as an analytical standard, it possesses significant biological activity and environmental persistence.

Immediate Hazards:

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child (H361).[1][2]

  • Target Organ Toxicity: Causes damage to organs (Liver, Brain, Testis) through prolonged exposure (H372).[1]

  • Environmental Hazard: High toxicity to aquatic microflora; contributes to antimicrobial resistance (AMR) in sediment ecosystems.

Core Directive: Zero-discharge policy. Under no circumstances should this compound, its solutions, or contaminated glassware washings be discharged into sanitary sewers. High-temperature incineration is the only validated disposal method.

Part 2: Chemical Profile & Hazard Logic

To ensure safety, you must understand the causality behind these protocols. This is not just about compliance; it is about preventing specific chemical and biological reactions.

FeaturePropertyOperational Implication
Chemical Class Amphenicol Amine SaltDO NOT BLEACH. Mixing amines with sodium hypochlorite (bleach) generates toxic chloramine gas.
Solubility Water Soluble (HCl salt)High mobility in water systems. Spills must be absorbed dry; do not wash down drains.
Stability Thermally StableAutoclaving is ineffective for complete deactivation. Chemical incineration is required.
Chirality Enantiomer (ent-)Biological activity may differ from the parent drug, but safety protocols must assume maximum toxicity.
Part 3: Pre-Disposal Stabilization & Segregation

The following "Self-Validating System" ensures that waste is stabilized before it leaves your bench.

1. The "No-Bleach" Rule (Critical Incompatibility)

Many labs routinely deactivate biologicals with 10% bleach. This is forbidden for Florfenicol Amine.

  • Mechanism:

    
     (Formation of Chloramines).
    
  • Result: Release of toxic, respiratory-irritant gases.

  • Correct Action: Use chemical waste streams only.

2. Solid Waste (Original Vials/Powder)
  • Scenario: Expired reference standards or trace residues in weighing boats.

  • Protocol: Do not empty the vial. Cap the original vial, place it inside a clear, sealable secondary bag (Ziploc type), and label it as "Solid Toxic Waste - Florfenicol Amine."

  • Why: Dust generation during emptying poses an inhalation risk (STOT-RE hazard).

3. Liquid Waste (Stock Solutions/HPLC Waste)
  • Scenario: Leftover stock solutions in Methanol/Water or Acetonitrile.

  • Protocol: Segregate into "High BTU" solvent waste streams intended for incineration.

  • Validation: Verify pH is neutral to slightly acidic. If the solution was basified during extraction, neutralize with dilute HCl before adding to the solvent drum to prevent exothermic reactions with other waste constituents.

Part 4: Disposal Workflow Diagrams
Diagram 1: The Disposal Decision Tree

This logic flow ensures no decision is left to chance.

DisposalTreeStartWaste Generation:ent-Florfenicol Amine HClTypeCheckDetermine Physical StateStart->TypeCheckSolidSolid / Pure Powder(Weighing boats, Vials)TypeCheck->SolidIs SolidLiquidLiquid Solution(HPLC Mobile Phase, Stock)TypeCheck->LiquidIs LiquidSolidPrepDouble Bag inClear PolyethyleneSolid->SolidPrepLiquidPrepSegregate fromOxidizers (Bleach)Liquid->LiquidPrepContainerTransfer toRCRA Hazardous Waste DrumSolidPrep->ContainerLiquidPrep->ContainerDestructionHigh-Temp Incineration(>1000°C)Container->DestructionFinal Disposition

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure incineration.

Diagram 2: Incompatibility Warning

Visualizing the chemical risk of improper decontamination.

IncompatibilityAmineFlorfenicol Amine(R-NH2)ReactionChemical ReactionAmine->ReactionBleachBleach/Hypochlorite(OCl-)Bleach->ReactionResultChloramine Gas(TOXIC RESPIRATORY HAZARD)Reaction->Result

Figure 2: The chemical mechanism explaining why bleach is strictly prohibited for this compound.

Part 5: Step-by-Step Disposal Protocol
Step 1: Identification & Labeling

Before moving the vessel, attach a hazardous waste tag.

  • Required Fields:

    • Chemical Name: ent-Florfenicol Amine Hydrochloride.

    • Hazard Checkboxes: Toxic, Irritant.[2]

    • Concentration: Estimate (e.g., "10 mg in 10 mL Methanol").

Step 2: Solvent Compatibility Check

Ensure the receiving waste carboy is compatible.

  • Acceptable Streams: Non-halogenated organic solvents (Methanol, Ethanol, Acetonitrile) or Halogenated solvents (DCM), provided they are destined for incineration.

  • Unacceptable Streams: Aqueous acid/base streams destined for elementary neutralization (drain disposal).

Step 3: Transfer & Wash
  • Pour liquid waste into the solvent carboy using a funnel to prevent splashing.

  • Rinse the original container with a small volume of methanol (solvent rinse).

  • Add the rinse to the same waste carboy.

  • Do not wash the container in the sink with soap and water until it has been solvent-rinsed three times.

Step 4: Final Handoff

Contact your facility's EHS (Environmental Health & Safety) department for pickup.[3]

  • Manifest Declaration: Declare as "RCRA Hazardous Waste" (specifically noting antibiotic/amine nature).

  • Storage: Store in a cool, dry place away from nitrates and strong oxidizers until pickup.

Part 6: Regulatory Grounding & Compliance

This protocol aligns with the following regulatory frameworks:

  • US EPA RCRA (Resource Conservation and Recovery Act): While Florfenicol is not explicitly P-listed, the "cradle-to-grave" responsibility requires generators to characterize waste. Due to aquatic toxicity, it meets the criteria for strict management to prevent environmental release [1].

  • OSHA Laboratory Standard (29 CFR 1910.1450): Requires a Chemical Hygiene Plan (CHP) that includes provisions for "Select Carcinogens, Reproductive Toxins, and substances with high acute toxicity" [2].

  • Antimicrobial Stewardship: Global best practices dictate that no antibiotic residues enter wastewater treatment plants, as they cannot effectively filter these molecules, leading to environmental resistance selection [3].

References
  • U.S. Environmental Protection Agency. (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Drain Discharge Guide. (Establishes the prohibition of antibiotic discharge). Retrieved from [Link]

Navigating the Safe Handling of ent-Florfenicol Amine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling ent-Florfenicol Amine Hydrochloride, a compound of significant interest in pharmaceutical research. Moving beyond a simple checklist, this document delves into the rationale behind each procedural step, empowering you to work with confidence and precision.

Hazard Assessment and Risk Mitigation

Given this information, a thorough risk assessment is the foundational step before any handling of the compound. This involves not only understanding the chemical's intrinsic hazards but also evaluating the specific procedures and quantities that will be used in your laboratory.

Key Considerations for Your Risk Assessment:

  • Scale of Operation: Are you working with milligrams or multi-gram quantities? The potential for exposure increases with the amount of substance handled.

  • Aerosol Generation: Procedures such as weighing, transferring powders, or preparing solutions can generate airborne particles.

  • Duration of Handling: Extended procedures may increase the risk of accidental exposure.

  • Emergency Preparedness: Have you identified the location of safety showers, eyewash stations, and spill kits? Is everyone in the lab familiar with emergency procedures?

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is a critical control measure to prevent direct contact with ent-Florfenicol Amine Hydrochloride. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, and gloves.[3]

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes, such as handling stock solutions, chemical splash goggles are necessary.[3][4] A face shield should be worn in addition to goggles when handling larger quantities.[3]Protects the eyes from dust particles and accidental splashes of solutions containing the compound. The hydrochloride salt form may be corrosive or irritating to the eyes.[1]
Hand Protection Disposable nitrile gloves are the standard for providing protection against incidental contact.[3] It is crucial to inspect gloves for any signs of degradation or puncture before use.[5] After handling the compound, gloves should be removed promptly and disposed of, followed by thorough hand washing.Prevents skin contact, which can cause irritation.[1] Nitrile offers good resistance to a range of chemicals commonly used in a laboratory setting.
Body Protection A flame-resistant lab coat should be worn at all times in the laboratory.[4] Ensure the lab coat is fully buttoned to provide maximum coverage.Protects the skin and personal clothing from contamination in the event of a spill.[6][7]
Footwear Closed-toe shoes are mandatory in any laboratory setting where hazardous materials are handled.[3][7]Protects the feet from spills and falling objects.

Diagram: PPE Selection Workflow

PPE_Workflow Start Handling ent-Florfenicol Amine Hydrochloride? Assess_Risk Assess Risk: - Scale of Operation - Aerosol Generation - Splash Potential Start->Assess_Risk Minimum_PPE Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Closed-Toe Shoes Assess_Risk->Minimum_PPE High_Splash_Risk High Splash Risk? Minimum_PPE->High_Splash_Risk Add_Goggles Add Chemical Splash Goggles High_Splash_Risk->Add_Goggles Yes Large_Quantity Handling Large Quantities? High_Splash_Risk->Large_Quantity No Add_Goggles->Large_Quantity Add_Face_Shield Add Face Shield over Goggles Large_Quantity->Add_Face_Shield Yes End Proceed with Caution Large_Quantity->End No Add_Face_Shield->End

Caption: A decision-making workflow for selecting appropriate PPE.

Safe Handling and Operational Plan

A well-defined operational plan ensures that all personnel are aware of the correct procedures for handling ent-Florfenicol Amine Hydrochloride, minimizing the risk of exposure and contamination.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure your work area is clean and uncluttered. Designate a specific area for handling the compound.

  • Weighing: If possible, weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. If the solvent is volatile, perform this step in a chemical fume hood.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. For small powder spills, carefully sweep up the material and place it in a sealed container for disposal.[5] Avoid creating dust. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal.

  • Personal Hygiene: Always wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves. Do not eat, drink, or smoke in the laboratory.[2]

Disposal Plan: Environmental Responsibility

Proper disposal of ent-Florfenicol Amine Hydrochloride and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal

All waste materials contaminated with ent-Florfenicol Amine Hydrochloride should be considered chemical waste and disposed of through a licensed commercial waste collection service.[5]

Waste TypeDisposal Procedure
Unused Solid Compound Collect in a clearly labeled, sealed container. Do not mix with other chemical waste unless compatibility is confirmed.
Contaminated Labware (e.g., pipette tips, centrifuge tubes) Place in a designated, labeled hazardous waste container.
Contaminated Gloves and PPE Dispose of in the designated chemical waste stream immediately after use.
Aqueous Waste Solutions Collect in a labeled, sealed waste container. Do not pour down the drain, as Florfenicol is harmful to aquatic life.[2]
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to local regulations.[5]

Diagram: Chemical Waste Disposal Pathway

Disposal_Pathway Start Generate Waste (Solid, Liquid, Contaminated PPE) Segregate Segregate Waste by Type Start->Segregate Label Label Waste Container Clearly: - Chemical Name - Hazard Information Segregate->Label Store Store in a Designated, Secure Area Label->Store Collection Arrange for Collection by a Licensed Waste Disposal Service Store->Collection End Document Waste Transfer Collection->End

Caption: A streamlined process for the safe disposal of chemical waste.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Seek immediate medical attention.[5]

By adhering to these guidelines, you can create a safer laboratory environment and ensure the responsible handling of ent-Florfenicol Amine Hydrochloride from receipt to disposal.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). DIPLOMATA COMERCIAL. Retrieved from [Link]

  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Standard Personal Protective Equipment. (n.d.). University of Louisville Environmental Health & Safety. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • SAFETY DATA SHEET Florfenicol Formulation. (2025, December 8). Merck. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.